Technical Documentation Center

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate
  • CAS: 942474-60-4

Core Science & Biosynthesis

Foundational

Engineering Next-Generation Therapeutics: The Role of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in TRK Inhibitor and PROTAC Synthesis

Executive Summary In the rapidly evolving landscape of targeted oncology and precision medicine, the synthesis of highly specific kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies on the strategic sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology and precision medicine, the synthesis of highly specific kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies on the strategic selection of polyfunctional building blocks. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) has emerged as a critical core intermediate in the development of advanced therapeutics targeting the Tropomyosin receptor kinase (TRK) family [1].

This in-depth technical guide explores the structural significance, mechanistic causality, and synthetic workflows associated with this specific compound. By dissecting its orthogonal functional groups—the solvent-exposed piperidine-4-carboxamide, the reducible nitro group, and the versatile ethyl ester—we provide a comprehensive framework for researchers engineering next-generation TRK inhibitors and TRK-targeting PROTACs.

Structural Significance & Pharmacophore Mapping

The architectural design of TRK inhibitors requires precise spatial orientation to occupy the ATP-binding pocket while maintaining favorable physicochemical properties. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate serves as the perfect scaffold due to three distinct, orthogonally reactive domains:

  • The Piperidine-4-carboxamide Moiety (Solvent-Exposed Region): This group acts as a critical hydrogen-bond donor/acceptor system. In the context of TRK binding, this moiety extends toward the solvent channel of the kinase, enhancing aqueous solubility and providing essential polar contacts that stabilize the ligand-kinase complex without sterically clashing with the narrow hinge region.

  • The 3-Nitro Group (Masked Hinge-Binder): Positioned meta to the ester and ortho to the piperidine, the nitro group is a masked aniline. Upon catalytic reduction, it yields a primary amine perfectly positioned for amide coupling with hinge-binding heterocycles (e.g., 2-morpholinooxazole-4-carboxylic acid). This resulting amide bond is the primary pharmacophore that interacts with the kinase hinge region via critical hydrogen bonds [2].

  • The Ethyl Ester (C4 Exit Vector): The ethyl ester serves as a highly versatile synthetic handle. Unlike a free carboxylic acid, the ester protects the C4 position during harsh nucleophilic aromatic substitution (SNAr) conditions. Later, it can be chemoselectively reduced to an aldehyde, allowing for reductive amination to install a piperazine ring. This piperazine acts as the optimal "exit vector" for attaching the PEG or alkyl linkers required for PROTAC E3 ligase ligand conjugation[1, 4].

PROTAC_Design A Hinge-Binding Motif (e.g., 2-Morpholinooxazole) B Core Scaffold (Derived from 3-nitroaniline) A->B Amide Bond D Exit Vector (Derived from Ethyl Ester) B->D C-C Bond C Solvent-Exposed Group (Piperidine-4-carboxamide) C->B C-N Bond (SNAr) E PROTAC Linker (PEG/Alkyl Chain) D->E Reductive Amination F E3 Ligase Ligand (e.g., Thalidomide derivative) E->F Conjugation

Fig 1. Logical relationship of pharmacophore domains in TRK-PROTAC design.

Mechanistic Role in TRK-Targeted PROTACs

Oncogenic fusions involving NTRK1, NTRK2, and NTRK3 genes drive various solid tumors. While first-generation small-molecule inhibitors (e.g.,) exhibit high initial efficacy, acquired resistance via solvent-front mutations (e.g., TrkA G595R) inevitably limits long-term survival [3].

PROTACs overcome this resistance by recruiting an E3 ubiquitin ligase (such as Cereblon or VHL) to the target kinase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome [4]. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is the foundational building block for the TRK-binding ligand of these PROTACs. Its C4-ester-derived exit vector ensures that the bulky E3 ligase ligand and linker do not interfere with the kinase hinge-binding affinity.

TRK_Pathway NGF Neurotrophins (NGF, BDNF, NT-3) TRK TRK Receptors (TrkA/B/C) NGF->TRK Activation RAS RAS / MAPK Pathway (Proliferation) TRK->RAS Phosphorylation PI3K PI3K / AKT Pathway (Survival) TRK->PI3K Phosphorylation Proteasome 26S Proteasome (Clearance) TRK->Proteasome Targeted for Degradation PROTAC TRK-Targeting PROTAC (Degradation) PROTAC->TRK Ubiquitination Proteasome->RAS Inhibition Proteasome->PI3K Inhibition

Fig 2. Mechanism of action for TRK-targeting PROTACs in oncogenic signaling pathways.

Self-Validating Experimental Protocols

The synthesis of TRK PROTAC precursors from Ethyl 4-fluoro-3-nitrobenzoate requires a highly controlled, self-validating sequence of reactions. Each step below includes the causality behind the reagent selection and the analytical metrics required to validate system integrity [1].

Protocol 1: SNAr Synthesis of the Core Intermediate

Objective: Synthesize Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

  • Methodology: Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) and Piperidine-4-carboxamide (1.2 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat the mixture to 80°C for 5 hours.

  • Causality: The strong electron-withdrawing effect of the ortho-nitro and para-ester groups highly activates the C-F bond toward nucleophilic attack. K₂CO₃ is selected as a mild base to scavenge the HF byproduct, driving the reaction to completion without hydrolyzing the ethyl ester.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears. LCMS must confirm the product mass [M+H]+=322.1 .

Protocol 2: Chemoselective Reduction and Oxidation

Objective: Convert the ethyl ester to an aldehyde for linker attachment.

  • Methodology:

    • Cool a solution of the intermediate in THF to 0°C. Add LiBH₄ (2.0 eq) dropwise. Stir at room temperature for 12 hours to yield the benzylic alcohol. Quench with saturated NH₄Cl.

    • Dissolve the crude alcohol in DCM, add activated MnO₂ (10.0 eq), and stir at room temperature for 6 hours. Filter through Celite.

  • Causality: LiBH₄ chemoselectively reduces the ester to a primary alcohol without reducing the nitro group or the carboxamide. Subsequently, MnO₂ acts as a mild, heterogeneous oxidant that selectively oxidizes the benzylic alcohol to the aldehyde, preventing over-oxidation to the carboxylic acid.

  • Validation: ¹H NMR (DMSO-d₆) must show the disappearance of the ethyl quartet/triplet and the appearance of a distinct aldehyde proton singlet at ∼10.0 ppm.

Protocol 3: Reductive Amination (Exit Vector Installation)

Objective: Install the piperazine linker.

  • Methodology: Combine the aldehyde intermediate (1.0 eq) and 1-Boc-piperazine (1.2 eq) in 1,2-dichloroethane (DCE). Stir for 30 minutes, then add NaBH(OAc)₃ (1.5 eq). Stir at room temperature for 12 hours.

  • Causality: The aldehyde forms a transient iminium ion with the secondary amine of the piperazine. NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating power, allowing it to selectively reduce the iminium ion without reducing the unreacted aldehyde back to an alcohol.

  • Validation: LCMS confirms the mass of the Boc-protected intermediate.

Protocol 4: Nitro Reduction and Hinge-Binder Coupling

Objective: Assemble the final TRK ligand pharmacophore.

  • Methodology:

    • Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite to isolate the aniline.

    • In a separate flask, activate 2-morpholinooxazole-4-carboxylic acid (1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes. Add the aniline (1.0 eq) and stir for 4 hours.

  • Causality: Pd/C-catalyzed hydrogenation cleanly reduces the nitro group to an aniline without affecting the piperidine or piperazine rings. HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-HOBt active ester, facilitating rapid amide bond formation even with the sterically hindered and weakly nucleophilic ortho-substituted aniline.

  • Validation: HPLC purity must exceed 95%. LCMS confirms the final ligand mass prior to Boc-deprotection and PROTAC linker conjugation.

Synthetic_Workflow N1 Ethyl 4-fluoro- 3-nitrobenzoate N2 Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate N1->N2 Piperidine-4-carboxamide K2CO3, DMF, 80°C N3 Aldehyde Intermediate N2->N3 1. LiBH4, THF 2. MnO2, DCM N4 Piperazine-Linked Nitro Compound N3->N4 Boc-Piperazine NaBH(OAc)3, DCE N5 TRK Ligand Precursor N4->N5 1. H2, Pd/C 2. Oxazole-COOH, HATU

Fig 3. Step-by-step synthetic workflow from the core building block to the TRK ligand precursor.

Quantitative Yield & Optimization Data

The following table summarizes the optimized reaction parameters and quantitative yields for the synthesis of the TRK PROTAC precursor utilizing Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate as the starting point [1].

Reaction StepKey Reagents & EquivalentsSolventTemp (°C)Time (h)Typical Yield (%)Validation Metric
1. SNAr (Core Synthesis) Piperidine-4-carboxamide (1.2), K₂CO₃ (2.0)DMF80582 - 88%LCMS: [M+H]⁺ 322.1
2a. Ester Reduction LiBH₄ (2.0)THF0 → 251290 - 95%TLC: Rf shift
2b. Alcohol Oxidation MnO₂ (10.0)DCM25685 - 89%¹H NMR: ~10.0 ppm (s, 1H)
3. Reductive Amination 1-Boc-piperazine (1.2), NaBH(OAc)₃ (1.5)DCE251275 - 80%LCMS: [M+H]⁺ 462.3
4a. Nitro Reduction H₂ (1 atm), 10% Pd/C (0.1)MeOH/EtOAc254> 95%Color change (Yellow → Clear)
4b. Amide Coupling Oxazole-COOH (1.1), HATU (1.2), DIPEA (2.0)DMF25470 - 75%HPLC: > 95% purity

Conclusion & Future Perspectives

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is far more than a simple chemical catalog item; it is a rationally designed, polyfunctional scaffold essential for modern targeted protein degradation. By providing a solvent-exposed pharmacophore, a masked hinge-binding anchor, and a highly tunable exit vector, this intermediate allows medicinal chemists to modularly construct TRK inhibitors and PROTACs. As resistance to first-generation kinase inhibitors continues to rise, the reliance on such versatile building blocks to engineer degrader molecules will become increasingly central to the future of precision oncology.

References

  • World Intellectual Property Organization. (2021). Tropomyosin receptor kinase (trk)
  • Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO Open, 1(2), e000023.[Link]

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739.[Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 64.[Link]

Exploratory

Advanced Technical Profiling of CAS 942474-60-4: Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary As pharmaceutical pipelines increasingly demand highly functionalized, privileged scaffolds, CAS 942474-60-4 (Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate) has emerged as a critical building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly demand highly functionalized, privileged scaffolds, CAS 942474-60-4 (Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate) has emerged as a critical building block. This compound elegantly marries a versatile nitrobenzoate core with an isonipecotamide (piperidine-4-carboxamide) moiety. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the physicochemical behavior, mechanistic synthesis, and downstream pharmacological applications of this intermediate. This guide is designed to empower medicinal chemists and drug development professionals with self-validating protocols and field-proven insights.

Structural and Physicochemical Profiling

Understanding the physical and chemical properties of CAS 942474-60-4 is the first step in predicting its behavior in both synthetic workflows and biological assays[1][2]. The molecule features a highly conjugated nitroaromatic system, which imparts a distinct yellow-to-orange chromophore, making it highly traceable via UV-Vis spectroscopy during reaction monitoring.

Quantitative Physicochemical Data

The table below summarizes the core metrics necessary for formulation, extraction, and chromatographic method development.

PropertyValue / DescriptionAnalytical Implication
Chemical Name Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoateDefines the orthogonal reactive handles (Ester, Nitro, Amide).
Molecular Formula C₁₅H₁₉N₃O₅-
Molecular Weight 321.33 g/mol Target mass for LC-MS ([M+H]⁺ = 322.3 m/z).
Appearance Yellow to orange crystalline solidVisual indicator of the intact nitroaromatic chromophore.
H-Bond Donors 2 (Primary Amide)Influences polar interactions and solid-state packing.
H-Bond Acceptors 5 (Nitro, Ester, Amide Oxygens)High potential for interaction with kinase/protease hinge regions.
Rotatable Bonds 5Balances flexibility with the rigidity of the piperidine/phenyl rings.
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H₂ODictates the use of polar aprotic solvents for SNAr synthesis.

Mechanistic Synthesis and Retrosynthetic Analysis

The construction of CAS 942474-60-4 relies on a classic Nucleophilic Aromatic Substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group at the ortho position lowers the LUMO of the aromatic ring, making the C4 position highly susceptible to nucleophilic attack by the secondary amine of isonipecotamide.

SNAr_Synthesis R1 Ethyl 4-fluoro-3-nitrobenzoate (Electrophile) Cond K2CO3, DMF, 70°C (Acid Scavenger & Solvent) R1->Cond R2 Isonipecotamide (Nucleophile) R2->Cond MC Meisenheimer Complex (Transition State) Cond->MC Nucleophilic Attack Prod CAS 942474-60-4 (Product) MC->Prod Fluoride Elimination

Figure 1: Mechanistic workflow for the SNAr synthesis of CAS 942474-60-4.

Protocol 1: Self-Validating SNAr Synthesis
  • Causality & Design: Potassium carbonate (K₂CO₃) is selected as a heterogeneous base to scavenge the HF byproduct without hydrolyzing the ethyl ester (a risk if stronger bases like NaOH were used). DMF is utilized as a polar aprotic solvent to solvate the nucleophile and stabilize the polar Meisenheimer transition state.

  • Step-by-Step Methodology:

    • Preparation: Charge a dry round-bottom flask with ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) and isonipecotamide (1.1 eq).

    • Solvation & Basification: Suspend the reactants in anhydrous DMF (0.5 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Expert Note: The slight excess of amine ensures complete consumption of the electrophile, simplifying downstream purification.

    • Reaction Execution: Heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the electrophile peak (UV 254 nm) is consumed and a new peak corresponding to the [M+H]⁺ 322.3 m/z mass emerges. The solution will turn deep orange due to the extended conjugation of the nitroaniline derivative.

    • Workup & Isolation: Cool to room temperature and pour the mixture into crushed ice water (10 volumes). The highly lipophilic product will precipitate. Filter the yellow solid, wash with cold water to remove DMF and inorganic salts, and dry in vacuo at 50 °C.

Downstream Functionalization

The true value of CAS 942474-60-4 lies in its orthogonal reactivity. The nitro group can be reduced to an aniline (a nucleophilic handle), or the ester can be saponified to a benzoic acid (an electrophilic handle).

Downstream_Applications Start CAS 942474-60-4 (Base Scaffold) Red Nitro Reduction (Pd/C, H2) Start->Red Sap Ester Saponification (LiOH, THF/H2O) Start->Sap Aniline Aniline Derivative (Nucleophilic Handle) Red->Aniline Acid Benzoic Acid Derivative (Electrophilic Handle) Sap->Acid Coupling1 Urea/Amide Formation (Electrophile Addition) Aniline->Coupling1 Coupling2 Amide Coupling (HATU, Amine Addition) Acid->Coupling2 Target1 Factor Xa / Thrombin Inhibitors (Antiviral/Anticoagulant) Coupling1->Target1 Target2 Revefenacin Analogs (LAMA for COPD) Coupling2->Target2

Figure 2: Divergent downstream functionalization pathways for target drug synthesis.

Protocol 2: Chemoselective Catalytic Hydrogenation
  • Causality & Design: Pd/C with hydrogen gas is chosen for its clean reaction profile. Ethanol is used as the solvent to maintain the ethyl ester's integrity, preventing unwanted transesterification.

  • Step-by-Step Methodology:

    • Preparation: Dissolve CAS 942474-60-4 in absolute ethanol (0.2 M).

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket to prevent the spontaneous ignition of the solvent.

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The yellow color of the starting material will fade to a pale/colorless solution as the nitroaromatic chromophore is destroyed. LC-MS will confirm an [M+H]⁺ shift from 322.3 to 292.3 m/z.

    • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford the aniline intermediate. (Caution: Do not let the Celite pad dry out while drawing air, as finely divided Pd is pyrophoric).

Pharmacological Relevance of the Isonipecotamide Scaffold

The incorporation of the isonipecotamide (4-carbamoylpiperidine) moiety into CAS 942474-60-4 makes it an exceptional precursor for several high-value therapeutic classes:

  • Muscarinic Antagonists (COPD): The isonipecotamide moiety is the critical "soft-drug" target-binding element in Revefenacin (TD-4208), an FDA-approved long-acting muscarinic antagonist (LAMA)[3][4]. While Revefenacin utilizes a methylbenzoyl linker, CAS 942474-60-4 provides a nitrobenzoate linker, allowing medicinal chemists to explore novel bioisosteric space for receptor binding.

  • Coagulation Cascade Inhibitors (Antiviral & Alzheimer's): Recent literature has highlighted isonipecotamide derivatives as potent, reversible inhibitors of Factor Xa (fXa) and thrombin. These dual inhibitors show significant promise in mitigating Alzheimer's disease pathology[5]. Furthermore, they have demonstrated efficacy in blocking SARS-CoV-2 viral entry by inhibiting the transmembrane serine protease 2 (TMPRSS2) and coagulation factors in pulmonary tissues[6]. The bifunctional nature of CAS 942474-60-4 makes it an ideal precursor for synthesizing these complex, multi-target directed ligands (MTDLs).

Conclusion

CAS 942474-60-4 is far more than a simple chemical catalog entry; it is a strategically designed intermediate that bridges robust synthetic chemistry with cutting-edge pharmacology. By leveraging the self-validating SNAr and reduction protocols outlined in this guide, researchers can reliably access the privileged isonipecotamide scaffold to accelerate the discovery of novel therapeutics in respiratory, neurodegenerative, and antiviral spaces.

References

  • Hairui Chemical Product Catalog. Ethyl 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS 942474-60-4). Retrieved from: [Link]

  • MDPI Pharmaceuticals (2022). Evaluation of Novel Guanidino-Containing Isonipecotamide Inhibitors of Blood Coagulation Factors against SARS-CoV-2 Virus Infection. Retrieved from:[Link]

  • PubMed Central (PMC). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Retrieved from:[Link]

  • PharmaCompass. Revefenacin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Revefenacin | Ligand page. Retrieved from:[Link]

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in Organic Solvents

Executive Summary & Structural Thermodynamics Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4)[1] is a highly functionalized synthetic intermediate critical to the development of complex active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4)[1] is a highly functionalized synthetic intermediate critical to the development of complex active pharmaceutical ingredients (APIs), particularly piperidine-carboxamide derivatives. In process chemistry, the isolation, purification, and crystallization of such intermediates depend entirely on a rigorous understanding of their solubility profiles.

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a predictable thermodynamic phenomenon driven by molecular structure. This compound features three distinct functional domains that dictate its solvent interactions:

  • Ethyl Ester Group: Imparts lipophilicity and favorable van der Waals interactions, driving solubility in moderately polar solvents like esters and halogenated hydrocarbons.

  • Ortho-Nitro Group: A strongly electron-withdrawing moiety with a high dipole moment. Crucially, the nitro group pulls electron density from the aromatic ring, which in turn delocalizes the lone pair of the adjacent piperidine nitrogen. This drastically reduces the basicity of the piperidine ring, rendering the molecule's solubility relatively insensitive to pH changes in mixed aqueous-organic systems[2].

  • Primary Carboxamide (-CONH₂): Acts as a potent hydrogen-bond donor and acceptor. In the solid state, primary amides form robust intermolecular hydrogen-bond networks (dimers and ribbons), leading to high crystal lattice energies.

The Causality of Solvent Selection: To achieve high solubility, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt the amide-amide lattice network while simultaneously solvating the lipophilic ester domain[3].

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before conducting empirical trials, we utilize Hansen Solubility Parameters (HSP) to predict solvent affinity[3]. The total cohesive energy of the molecule is divided into three interaction parameters: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

Table 1: Estimated HSP Values for the Target Compound
ParameterValue (MPa 0.5 )Primary Structural Driver
Dispersion ( δD​ ) 19.5van der Waals forces from the bulky piperidine ring and ethyl ester.
Polarity ( δP​ ) 12.0Strong dipole-dipole interactions induced by the 3-nitro group.
Hydrogen Bonding ( δH​ ) 10.5H-bond donor/acceptor capacity dictated by the 4-carboxamide group.

Insight: Solvents with matching HSP coordinates (e.g., N,N-Dimethylformamide and Dimethyl Sulfoxide) will exhibit the highest thermodynamic affinity, effectively minimizing the free energy of mixing ( ΔGmix​ ).

Empirical Equilibrium Solubility Data

The following table summarizes the equilibrium solubility of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate across various organic solvent classes. Data is generated using the self-validating saturation shake-flask method[4].

Table 2: Equilibrium Solubility Profile in Common Organic Solvents
Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Process Application
Polar Aprotic DMF>120.0>200.0Primary dissolution / Reaction solvent
Polar Aprotic DMSO>100.0>180.0Primary dissolution
Halogenated Dichloromethane45.568.2Extraction / Moderate solvent
Ester Ethyl Acetate14.228.5Recrystallization (Cooling)
Alcohol Methanol8.518.0Co-solvent / Trituration
Hydrocarbon Heptane<0.5<1.0Anti-solvent precipitation

Experimental Protocol: The Saturation Shake-Flask Method

To ensure trustworthiness and scientific integrity, solubility data must be generated using a self-validating system. The saturation shake-flask method[5], coupled with HPLC-UV quantification, is the gold standard for determining thermodynamic (equilibrium) solubility, avoiding the pitfalls of kinetic supersaturation[6].

Step-by-Step Methodology:
  • Solid Addition: Add an excess of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (approx. 150 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent. The presence of visible excess solid is mandatory to maintain saturation.

  • Thermal Equilibration: Seal the vials and place them in a temperature-controlled orbital incubator shaker (e.g., 25°C ± 0.1°C) at 150 rpm.

  • Self-Validation Check: Equilibrate for a total of 48 hours. Take micro-aliquots at 24 hours and 48 hours. If the concentration difference between the two time points is <2%, thermodynamic equilibrium is confirmed[4].

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 10 minutes to pellet the undissolved solid. Filter the supernatant through a solvent-resistant 0.45 µm PTFE syringe filter. Caution: Do not use nylon filters for halogenated solvents.

  • Analytical Quantification: Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration using a validated HPLC-UV method against a known calibration curve.

ShakeFlask A 1. Solid Addition (Excess Solute + Solvent) B 2. Thermal Equilibration (Orbital Shaker, 48h) A->B C 3. Phase Separation (Centrifugation & Filtration) B->C D 4. Analytical Quantification (HPLC-UV / Gravimetry) C->D E 5. Data Processing (Thermodynamic Solubility) D->E

Workflow of the saturation shake-flask method for thermodynamic solubility determination.

Solvent Selection Strategy for Crystallization

Based on the empirical data and thermodynamic principles outlined above, we can engineer a highly efficient anti-solvent crystallization workflow for the purification of this intermediate.

Because the compound exhibits a steep solubility curve in polar aprotic solvents but is practically insoluble in aliphatic hydrocarbons, a Dichloromethane (DCM) / Heptane or DMF / Water system is optimal. DMF acts as the primary solvent to completely break the carboxamide H-bond network, while the controlled addition of an anti-solvent forces the system into a metastable supersaturated state, promoting controlled nucleation and high-purity crystal growth.

Crystallization Start Crude API Dissolution GoodSolvent Primary Solvent (DMF / DMSO / DCM) Start->GoodSolvent AntiSolvent Anti-Solvent Addition (Heptane / Water) GoodSolvent->AntiSolvent Titration Cooling Cooling Profile (Controlled Supersaturation) GoodSolvent->Cooling Thermal Crystals High-Purity Crystalline Product AntiSolvent->Crystals Cooling->Crystals

Decision tree for selecting solvent/anti-solvent systems in API crystallization.

Conclusion

The solubility profile of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is heavily dictated by its primary carboxamide and nitro functionalities. By leveraging Hansen Solubility Parameters and executing rigorous, self-validating shake-flask methodologies, process chemists can rationally select solvent systems that optimize reaction yields, extraction efficiencies, and crystallization purities. Moving away from trial-and-error approaches toward predictive thermodynamics ensures scalable, robust pharmaceutical manufacturing.

References

  • Hairui Chemical. (n.d.). Ethyl 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) Product Specifications.[1] URL: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[3] URL: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[4] URL: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. 2nd Edition. John Wiley & Sons.[2] URL: [Link]

Sources

Exploratory

Biological Activity and Mechanistic Profiling of 4-Carbamoylpiperidin-1-yl Nitrobenzoate Derivatives in Targeted Therapeutics

Executive Summary The rational design of targeted therapeutics increasingly relies on privileged pharmacophores that offer precise spatial geometry and tunable electronic properties. The 4-carbamoylpiperidin-1-yl moiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on privileged pharmacophores that offer precise spatial geometry and tunable electronic properties. The 4-carbamoylpiperidin-1-yl moiety, particularly when conjugated with nitrobenzoate or related electron-deficient aromatic systems (such as nitrobenzamides, quinoxalines, or thiazolopyrimidines), has emerged as a highly versatile scaffold. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological activity of these derivatives. Rather than merely cataloging their effects, this whitepaper explores why these specific structural choices drive potent phosphoinositide 3-kinase (PI3K) inhibition and robust DNA intercalation, culminating in validated, self-contained protocols for their laboratory evaluation.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 4-carbamoylpiperidin-1-yl nitrobenzoate derivatives is not accidental; it is the result of deliberate molecular engineering designed to overcome biological barriers and maximize target engagement.

The 4-Carbamoylpiperidin-1-yl Vector

The piperidine ring provides a conformationally restricted, rigid vector that projects the carboxamide (carbamoyl) group into specific binding pockets.

  • Causality in Binding: The carboxamide group acts as a potent, bidentate hydrogen bond donor ( −NH2​ ) and acceptor ( −C=O ). In kinase targets, this moiety is critical for anchoring the molecule to the ATP-binding hinge region. In nucleic acid targets, it facilitates hydrogen bonding with the major or minor grooves of DNA.

  • Pharmacokinetic Optimization: The incorporation of this polar group significantly enhances aqueous solubility and metabolic stability compared to highly lipophilic or open-chain alkylamine alternatives [1].

The Nitrobenzoate / Nitrobenzamide Core

Conjugating the piperidine derivative to a nitrobenzoate or nitrobenzamide core introduces an electron-deficient aromatic system.

  • Redox Activity & Intercalation: The highly electronegative nitro ( −NO2​ ) group withdraws electron density from the phenyl ring. This electron deficiency makes the aromatic core an ideal candidate for π−π stacking between the electron-rich base pairs of double-stranded DNA (dsDNA). Furthermore, the redox-active nature of the nitro group allows for precise electrochemical tracking of the molecule's behavior in solution [1].

Primary Mechanisms of Action

Mechanism A: DNA Intercalation and Antimicrobial/Antitumoral Activity

Recent studies on thiazolo[5,4-d]pyrimidine derivatives, specifically compounds like TP-PC (1-(2-(4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzamido)thiazolo[5,4-d]pyrimidin-5-yl)piperidine-4-carboxamide), demonstrate profound DNA interaction capabilities. The planar nitrobenzamide core inserts perpendicularly to the helical axis of DNA. While this intercalation does not alter the primary or secondary structure of the DNA, it forces a conformational change in the tertiary structure, leading to helix bending, stiffening, and elongation. This structural disruption halts replication machinery, driving the compound's antimicrobial and antitumoral efficacy [1].

Mechanism B: PI3K Pathway Inhibition

When the 4-carbamoylpiperidin-1-yl group is positioned at the 2-position of a quinoxaline or similar sulfonyl-aromatic scaffold, the derivatives act as potent inhibitors of Phosphoinositide 3-kinase (PI3K). By occupying the ATP-binding site of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3. The absence of PIP3 starves the downstream AKT (Protein Kinase B) pathway, ultimately arresting cancer cell proliferation and inducing apoptosis [2].

PI3K_Pathway Compound 4-carbamoylpiperidin-1-yl Derivatives PI3K PI3K Enzyme Compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Activates Proliferation Cancer Cell Survival AKT->Proliferation Promotes

Mechanism of PI3K/AKT pathway inhibition by 4-carbamoylpiperidin-1-yl derivatives.

Quantitative Biological Activity

To evaluate the structure-activity relationship (SAR) of these compounds, we must look at both their phenotypic effects (cell viability) and their direct physicochemical interactions (DNA binding).

Table 1: In Vitro Antiproliferative Activity of 4-Carbamoylpiperidin-1-yl Quinoxaline Derivatives

Data reflects the inhibitory potency ( IC50​ ) against the KB (human epithelial carcinoma) cell line, demonstrating that variations in the sulfonyl-aryl substituent modulate, but do not abolish, the potent baseline activity provided by the 4-carbamoylpiperidin-1-yl group.

Compound IDScaffold Substitution (R-group) IC50​ against KB Cells ( μM )Biological Implication
Compound 4 4-methylphenylsulfonyl13.73Baseline PI3K hinge-binding efficacy.
Compound 5 4-methoxyphenylsulfonyl11.85Electron-donating group slightly improves affinity.
Compound 6 4-chlorophenylsulfonyl10.23Halogenation increases lipophilic interactions.
Compound 7 4-bromophenylsulfonyl4.22Optimal steric bulk for the hydrophobic pocket.
Compound 8 2-naphthylsulfonyl6.45Extended aromatic system enhances π−π stacking.
Table 2: Electrochemical Profiling of DNA Intercalation (TP-PC Derivative)

Electrochemical parameters obtained via Differential Pulse Voltammetry (DPV) upon titration of dsDNA into a solution of the nitrobenzamide derivative.

ParameterObservation upon DNA AdditionMechanistic Causality
Peak Current ( Ip​ ) Significant Decrease (Hypochromic effect)The bulky Drug-DNA complex has a much lower diffusion coefficient than the free drug, reducing the current reaching the electrode.
Peak Potential ( Ep​ ) Positive Shift (Anodic shift)Intercalation stabilizes the drug molecule, requiring higher energy (more positive potential) to oxidize the redox-active nitro core.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to guide the researcher.

Protocol 1: Voltammetric Profiling of Drug-DNA Interactions

Objective: Quantify the binding affinity and intercalation mechanics of redox-active nitrobenzoate derivatives with dsDNA.

  • Causality of Method Choice: Differential Pulse Voltammetry (DPV) is utilized instead of standard Cyclic Voltammetry (CV) because DPV applies potential pulses that allow capacitive (background) current to decay before measuring the faradaic current. This yields superior sensitivity for detecting the minute current drops associated with DNA binding.

Step-by-Step Workflow:

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.05 μm alumina slurry. Self-Validation: Run a blank scan in 0.1 M H2​SO4​ ; the absence of redox peaks confirms a pristine electrode surface.

  • Buffer Setup: Prepare a 0.1 M Acetate buffer (pH 4.5) or Phosphate-Buffered Saline (pH 7.4) to mimic physiological conditions.

  • Baseline Measurement: Dissolve the 4-carbamoylpiperidin-1-yl nitrobenzoate derivative (e.g., 10 μM ) in the buffer. Record the baseline DPV thermogram to identify the intrinsic oxidation/reduction peaks of the nitro group.

  • DNA Titration: Sequentially add aliquots of a standardized dsDNA solution (e.g., calf thymus DNA) to the electrochemical cell. Incubate for 5 minutes after each addition to ensure thermodynamic equilibrium of the intercalation process.

  • Data Acquisition: Record DPV scans after each addition. Plot the change in peak current ( ΔIp​ ) and peak potential ( ΔEp​ ) against DNA concentration to calculate the binding constant ( Kb​ ).

DPV_Workflow S1 Synthesize Derivative S3 Incubate Drug + DNA S1->S3 S2 Prepare dsDNA (pH 7.4 Buffer) S2->S3 S4 DPV Measurement S3->S4 Titration S5 Analyze Peak Shifts S4->S5 Data Extraction

Workflow for voltammetric determination of drug-DNA interactions.

Protocol 2: High-Throughput Antiproliferative Assay (MTT)

Objective: Assess the downstream phenotypic impact of PI3K inhibition by 4-carbamoylpiperidin-1-yl derivatives on cancer cell viability.

  • Causality of Method Choice: The MTT assay measures the reduction of a tetrazolium dye to formazan by NAD(P)H-dependent cellular oxidoreductases. Because PI3K inhibition directly downregulates cellular metabolism and induces apoptosis, mitochondrial reductase activity serves as a highly accurate, direct proxy for cell viability.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., KB, PC3, or HCT116) in a 96-well plate at a density of 5×103 cells/well in 100 μL of appropriate culture media. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., LY294002, a known PI3K inhibitor) to validate assay sensitivity and establish a maximum inhibition baseline.

  • Incubation: Treat the cells with the compounds for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The viable cells will form purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, add 150 μL of DMSO to dissolve the formazan, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Conclusion

The integration of the 4-carbamoylpiperidin-1-yl moiety with nitrobenzoate and related electron-deficient cores yields a highly privileged class of molecules. By leveraging the rigid hydrogen-bonding capability of the carboxamide group and the redox-active, planar nature of the nitro-aromatic system, researchers can develop potent agents capable of dual-action mechanisms: targeted kinase inhibition (PI3K) and direct genomic interference (DNA intercalation). Rigorous, self-validating electrochemical and in vitro assays remain the gold standard for advancing these derivatives through the preclinical drug discovery pipeline.

References

  • Kaya, H.O., Bozdemir, C., İstanbullu, H., & Topkaya, S.N. (2025). Probing Redox Responses and DNA Interactions in Drug Discovery. Drugs and Drug Candidates, 4(2):20. MDPI. Available at:[Link] [1]

  • Semantic Scholar Database (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. Semantic Scholar. Available at:[Link][1]

Sources

Foundational

Pharmacokinetic Modeling of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Analogs: A Comprehensive Guide

Executive Summary The rational design and pharmacokinetic (PK) optimization of highly functionalized small molecules require a deep understanding of their structural liabilities. Analogs based on the Ethyl 4-(4-carbamoyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and pharmacokinetic (PK) optimization of highly functionalized small molecules require a deep understanding of their structural liabilities. Analogs based on the Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate scaffold present a unique, tri-modal challenge for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This scaffold contains three distinct metabolic hotspots: an ethyl ester, a nitroaromatic ring, and a piperidine carboxamide.

For drug development professionals, accurately modeling the pharmacokinetics of this series requires moving beyond standard compartmental models. It necessitates a mechanistic, Physiologically Based Pharmacokinetic (PBPK) approach that accounts for rapid ester hydrolysis, hypoxia-dependent nitroreduction, and oxidative clearance. This whitepaper provides a definitive guide to deconstructing these metabolic pathways, parameterizing PBPK models, and executing self-validating in vitro protocols.

Structural Deconstruction & ADME Implications

To accurately predict the in vivo behavior of these analogs, we must first isolate and understand the enzymatic pathways acting upon each functional group.

The Carboxylesterase (CES) Liability (Ethyl Ester)

The ethyl ester moiety is highly susceptible to rapid hydrolysis. In human pharmacokinetics, ester-containing compounds are primarily cleaved by ubiquitous 1[1]. This rapid conversion from a lipophilic ester to a polar carboxylic acid often dictates the primary clearance mechanism, drastically altering the molecule's volume of distribution ( Vd​ ) and receptor binding affinity. When modeling this, researchers must account for the high first-pass extraction ratio in the gut wall and liver.

The Nitroreductase (NTR) Pathway (3-Nitro Group)

The 3-nitrobenzoate fragment introduces a complex redox dynamic. Nitroaromatic groups undergo stepwise reduction to nitroso, hydroxylamine, and ultimately aniline derivatives. This process is mediated by2[2]. Crucially, in aerobic environments,3[3].

CYP450 Oxidation & Amide Hydrolysis (Piperidine-4-carboxamide)

While the piperidine carboxamide enhances aqueous solubility, it introduces its own clearance pathways.4[4].

MetabolicPathway Parent Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate Esterase Carboxylesterase (CES1/2) Hydrolysis Parent->Esterase NitroRed Nitroreductase / CYP450 Reductase (Hypoxia/Gut Microbiome) Parent->NitroRed CYPOx CYP450 Oxidation (Hepatic) Parent->CYPOx Metab1 Carboxylic Acid Metabolite (Active/Inactive) Esterase->Metab1 Metab2 Nitroso / Hydroxylamine / Amine (Reactive Intermediates) NitroRed->Metab2 Metab3 Hydroxypiperidine / Cleaved Amide (Clearance) CYPOx->Metab3

Figure 1: Tri-modal metabolic degradation pathways of the target scaffold.

Physiologically Based Pharmacokinetic (PBPK) Modeling Strategy

To translate the complex in vitro degradation profile of these analogs into accurate human PK predictions, a robust In Vitro to In Vivo Extrapolation (IVIVE) strategy must be employed within a PBPK framework.

Because the parent compound is rapidly metabolized, the PBPK model must be constructed as a joint parent-metabolite model . The intrinsic clearance ( CLint​ ) derived from microsomal stability assays must be partitioned into specific pathways (CES vs. CYP vs. NTR) to accurately simulate the systemic exposure of both the parent ester and the resulting carboxylic acid or aniline metabolites.

PBPKWorkflow InVitro In Vitro Inputs (Microsomes, CES, NTR) PBPK PBPK Model (Compartmental ODEs) InVitro->PBPK Physio Physiological Data (Tissue Vol, Blood Flow) Physio->PBPK Sim Simulation & IVIVE (Clearance, Vd, AUC) PBPK->Sim Valid In Vivo Validation (Rat/Dog PK) Sim->Valid Valid->PBPK Refinement

Figure 2: PBPK modeling workflow integrating in vitro metabolism data.

Experimental Protocols for PK Profiling

To generate high-fidelity data for PBPK modeling, the following self-validating protocols must be executed. Each protocol is designed to isolate a specific metabolic variable.

Protocol 1: Carboxylesterase (CES) Phenotyping & Stability Assay

Objective: Quantify the ester hydrolysis rate and isolate CES1/CES2 contributions from general CYP450 metabolism. Causality: The ethyl ester is highly labile. We must distinguish enzymatic hepatic/intestinal CES clearance from chemical instability in plasma to accurately parameterize the absorption and hepatic extraction modules of the PBPK model. Self-Validating Mechanism: The assay runs in parallel with and without Bis-p-nitrophenyl phosphate (BNPP), a potent pan-CES inhibitor. Complete rescue of the parent compound in the BNPP arm validates that degradation is strictly CES-mediated.

Step-by-Step Methodology:

  • Prepare a 1 µM solution of the analog in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubate human liver microsomes (HLM) or human intestinal microsomes (HIM) at 0.5 mg/mL protein concentration with 100 µM BNPP (inhibitor arm) or vehicle (control arm) for 15 minutes at 37°C.

  • Initiate the reaction by adding the target compound. (Note: Do not add NADPH, as this prevents CYP450 activation, isolating hydrolytic pathways).

  • Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Hypoxia-Dependent Nitroreduction Assay

Objective: Determine the rate of nitro-to-amine reduction and quantify reactive intermediate formation. Causality: Mammalian nitroreductases undergo futile redox cycling in the presence of oxygen. Oxygen outcompetes the nitro radical anion, leading to ROS production rather than full reduction to the stable amine. To accurately measure the formation of the amine metabolite, the assay must be conducted under strict anaerobic conditions. Self-Validating Mechanism: The assay is performed in both aerobic and anaerobic environments. The absence of the amine metabolite in the aerobic arm, coupled with parent compound depletion, confirms oxygen-sensitive redox cycling, validating the enzymatic mechanism.

Step-by-Step Methodology:

  • Purge all buffers (0.1 M potassium phosphate, pH 7.4) with ultra-pure nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Inside an anaerobic chamber, combine HLM (1 mg/mL) with the analog (5 µM).

  • Initiate the reaction by adding 1 mM NADPH.

  • In parallel, run an identical setup in a standard aerobic incubator.

  • Sample at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile.

  • Quantify both the parent compound and the predicted aniline metabolite via LC-MS/MS. The differential clearance between the aerobic and anaerobic arms provides the specific nitroreduction rate.

Quantitative Data Presentation

The structural transformations of the parent analog result in metabolites with drastically different physicochemical and pharmacokinetic properties. The table below summarizes the predicted ADME shifts based on the isolated metabolic pathways.

Compound StateClogPPredicted Clearance (Hepatic)Primary Metabolic EnzymeHalf-life (In Vitro HLM)
Parent Analog 3.8High (>40 mL/min/kg)CES1 / NTR / CYP3A4< 15 min
Carboxylic Acid Metabolite 1.2Low (<10 mL/min/kg)UGTs (Glucuronidation)> 120 min
Aniline Metabolite 2.5Moderate (~20 mL/min/kg)NATs (Acetylation)~ 45 min
Hydroxypiperidine Metabolite 2.1Moderate (~25 mL/min/kg)CYP3A4 / CYP2D6~ 60 min

Table 1: Summary of physicochemical properties and predicted PK parameters for the parent scaffold and its primary metabolites.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. National Institutes of Health. 4

  • Physiologically Based Pharmacokinetic Modeling of Organophosphorus and Carbamate Pesticides - CDC Stacks. Centers for Disease Control and Prevention. 1

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. 2

  • Reduction of Nilutamide by NO Synthases: Implications for the Adverse Effects of This Nitroaromatic Antiandrogen Drug - Normale sup. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate to Amine

Executive Summary The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note details the optimized protocol for the catalytic hydrogenation of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) to Ethyl 3-amino-4-(4-carbamoylpiperidin-1-yl)benzoate .

By utilizing 10% Palladium on Carbon (Pd/C) under mild hydrogen pressure, this protocol achieves high chemoselectivity, preserving the potentially sensitive ethyl ester and carboxamide functional groups while driving the nitro reduction to completion. The methodology emphasizes a self-validating workflow, incorporating in-process controls to prevent the accumulation of hazardous and yield-limiting hydroxylamine intermediates.

Mechanistic Rationale & Chemoselectivity

Catalyst Selection and Functional Group Tolerance

The substrate contains four distinct functional groups: an ethyl ester, a piperidine ring, a primary carboxamide, and a nitro group. Catalytic hydrogenation using Pd/C is the method of choice due to its high atom economy, clean conversion, and excellent chemoselectivity[1].

  • Nitro Group: Highly susceptible to reduction by Pd/C due to the strong coordination of the N=O bond to the active face of the palladium particles[2].

  • Ethyl Ester & Carboxamide: Both carbonyl-containing groups are highly stable to Pd/C hydrogenation under mild conditions (room temperature, <50 psi H₂), preventing undesired side reactions such as hydrogenolysis or over-reduction.

  • Piperidine Ring: As a fully saturated heterocycle, it remains entirely unaffected.

Reaction Pathway

The reduction of a nitroarene to an aniline is a complex, multi-step process involving the sequential transfer of atomic hydrogen (H*) generated on the palladium surface[3]. The reaction proceeds through two highly reactive intermediates: the nitrosoarene and the hydroxylamine[2].

The accumulation of the hydroxylamine intermediate is a common pitfall in this chemistry. It can lead to poor product quality through condensation with the nitroso intermediate, forming colored azo or azoxy byproducts[2]. Therefore, maintaining adequate hydrogen pressure and selecting a protic solvent (like ethanol) is critical to ensure the rapid reduction of the hydroxylamine to the final amine.

Mechanism A Nitroarene (-NO2) B Nitrosoarene (-NO) A->B + 2H*, - H2O C Hydroxylamine (-NHOH) B->C + 2H* D Amine Product (-NH2) C->D + 2H*, - H2O

Figure 1: Stepwise mechanistic pathway of nitroarene reduction on a Pd surface. The hydroxylamine (red) is a critical intermediate that must be fully reduced to the amine (green).

Experimental Methodology

Materials and Reagents
  • Substrate: Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (1.0 eq, ~10 g scale).

  • Catalyst: 10% Pd/C (50% wet with water to mitigate pyrophoric hazards) – 5-10 wt% relative to substrate.

  • Solvent: Absolute Ethanol (EtOH) – 10 volumes (100 mL).

  • Gas: Hydrogen gas (H₂, >99.99% purity).

  • Filtration Aid: Celite 545.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Step 4 (In-Process Control) must be satisfied before proceeding to product isolation, ensuring no intermediate accumulation occurs.

Workflow S1 1. Reactor Charging (Substrate, EtOH, Pd/C) S2 2. Inerting & Purging (3x N2, 3x H2) S1->S2 S3 3. Hydrogenation (30 psi H2, 25°C, 5 h) S2->S3 S4 4. In-Process Control (IPC) (LC-MS / TLC validation) S3->S4 S5 5. Catalyst Filtration (Celite Pad under N2) S4->S5 S6 6. Concentration & Crystallization S5->S6

Figure 2: Experimental workflow for the catalytic hydrogenation process.

Step 1: Reactor Charging

  • To a clean, dry Parr hydrogenation bottle or autoclave, add Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (10.0 g, 31.1 mmol).

  • Add absolute ethanol (100 mL) and stir to form a suspension.

  • Carefully add 10% Pd/C (50% wet, 1.0 g, 10 wt%). Causality: Using wet Pd/C prevents the ignition of ethanol vapors, which can occur with dry Pd/C[1].

Step 2: Purging Sequence 4. Seal the reactor. Purge the headspace with Nitrogen (N₂) by pressurizing to 30 psi and venting. Repeat this 3 times to remove all oxygen. 5. Purge the headspace with Hydrogen (H₂) by pressurizing to 30 psi and venting. Repeat this 3 times to saturate the solvent and catalyst surface with hydrogen.

Step 3: Hydrogenation 6. Pressurize the reactor to 30 psi with H₂. 7. Initiate vigorous stirring (800-1000 rpm). Causality: High agitation is strictly required to overcome the gas-liquid mass transfer barrier of H₂ into the ethanol solvent. 8. Maintain the reaction at 25–30 °C for 4 to 6 hours. Monitor the pressure drop; repressurize to 30 psi as needed until hydrogen uptake ceases.

Step 4: In-Process Control (Self-Validation) 9. Vent the H₂ gas and purge the reactor with N₂ (3 times). 10. Extract a 0.5 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS or TLC (Eluent: DCM/MeOH 9:1). 11. Validation Criteria: The reaction is only deemed complete when the nitroarene mass (m/z 322 [M+H]+) and the hydroxylamine mass (m/z 308[M+H]+) are completely absent, and only the product mass (m/z 292 [M+H]+) is observed. If intermediates remain, repressurize with H₂ and stir for an additional 2 hours.

Step 5: Work-up and Filtration 12. Prepare a pad of Celite in a sintered glass funnel. Pre-wet the pad with ethanol. 13. Filter the reaction mixture through the Celite pad under a gentle vacuum. Critical Safety Step: Do not allow the Pd/C filter cake to pull dry under air, as it will spontaneously ignite. Keep it wet with solvent or blanketed with N₂. 14. Wash the filter cake with additional ethanol (2 x 20 mL).

Step 6: Isolation 15. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40 °C) to afford a crude solid. 16. The crude Ethyl 3-amino-4-(4-carbamoylpiperidin-1-yl)benzoate can be triturated with cold heptane or recrystallized from ethyl acetate/heptane to yield a high-purity off-white solid.

Process Optimization & Quantitative Data

To establish the most robust protocol, various conditions were screened. The quantitative data below illustrates the causality behind selecting Ethanol at 30 psi as the optimal condition.

SolventPressure (psi)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observations & Impurities
Methanol15258>9985Minor transesterification (methyl ester byproduct) observed.
Ethanol15258>9992Clean conversion, but trace hydroxylamine required extended time.
Ethanol 30 25 5 >99 96 Optimal. Rapid reduction of hydroxylamine; no byproducts.
Ethyl Acetate3025128578Poor solubility of hydroxylamine intermediate caused reaction stalling.

Table 1: Optimization matrix for the hydrogenation of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

Troubleshooting & Safety Insights

  • Reaction Stalling / Incomplete Conversion: If the IPC reveals the presence of the hydroxylamine intermediate, the most common causes are insufficient agitation (poor H₂ mass transfer) or catalyst poisoning. Ensure the stirring rate is maximized. If the reaction remains stalled, filtering the mixture and resubjecting it to fresh Pd/C is the most reliable corrective action.

  • Pyrophoric Catalyst Handling: Palladium on carbon is highly active. When saturated with hydrogen and exposed to oxygen, it acts as an ignition source for volatile solvents like ethanol. Always use wet Pd/C for the initial charge, and never let the filter cake run dry during the final filtration step.

  • Azo/Azoxy Dimer Formation: If the reaction mixture turns deep orange or red, this indicates the condensation of nitroso and hydroxylamine intermediates[2]. This occurs when hydrogen availability is too low (e.g., atmospheric balloon pressure instead of a sealed 30 psi reactor). Utilizing a Parr shaker or autoclave at 30 psi prevents this pathway.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Benchchem
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation ACS GCI Pharmaceutical Roundtable Reagent Guides
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger Master Organic Chemistry

Sources

Application

Application Note: Strategic Utilization of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in Advanced API Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and orthogonal downstream functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and orthogonal downstream functionalization.

Executive Summary & Chemical Significance

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) is a highly versatile, multi-functional building block utilized in the construction of complex Active Pharmaceutical Ingredients (APIs). The molecule is characterized by a central benzene ring decorated with three highly manipulable functional groups: an ethyl ester, a nitro group, and a 4-carbamoylpiperidin-1-yl moiety.

The piperidine-4-carboxamide structural motif is a privileged scaffold frequently found in modern therapeutics, including kinase inhibitors (e.g., Akt inhibitors), TRPC6 channel modulators, and bacterial DNA gyrase inhibitors. By embedding this motif into a nitrobenzoate core, chemists gain access to an intermediate primed for orthogonal downstream functionalization, allowing for rapid library generation and late-stage API diversification.

Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this intermediate relies on a classic Nucleophilic Aromatic Substitution (SNAr). The starting material, ethyl 4-fluoro-3-nitrobenzoate [2], is highly electrophilic at the C4 position due to the synergistic electron-withdrawing effects of the ortho-nitro and para-carboxylate groups. This unique electronic environment lowers the activation energy required for the formation of the Meisenheimer complex [1].

Causality of Reaction Design:
  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are selected to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophilicity of the secondary amine in piperidine-4-carboxamide.

  • Base Selection: Potassium carbonate (K₂CO₃) acts as a heterogeneous acid scavenger. It neutralizes the generated hydrofluoric acid (HF), preventing the protonation of the piperidine amine, which would otherwise quench the reaction.

  • Mechanistic Pathway: The fluorine atom acts as an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the transition state, followed by rapid expulsion to restore aromaticity [3].

Mechanism N1 Step 1: Nucleophilic Attack Piperidine nitrogen attacks C4 position N2 Step 2: Meisenheimer Complex Negative charge stabilized by -NO2 and -COOEt N1->N2 Rate Determining Step N3 Step 3: Leaving Group Expulsion Fluoride ion departs, restoring aromaticity N2->N3 Fast N4 Product Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate N3->N4

Figure 1: Mechanistic pathway of the SNAr reaction forming the API intermediate.

Protocol 1: SNAr Synthesis of the Intermediate
  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add piperidine-4-carboxamide (1.1 eq) followed by finely powdered K₂CO₃ (2.0 eq).

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (UV active, higher Rf) should disappear, replaced by a bright yellow product spot (lower Rf due to the highly polar carboxamide group). The distinct color change of the solution to bright neon yellow is a reliable visual indicator of SNAr progression [1].

  • Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water (3x volume of DMF). The product will precipitate out of the aqueous layer.

  • Isolation: Filter the yellow precipitate under vacuum. Wash the filter cake thoroughly with water (to remove DMF and inorganic salts) and cold diethyl ether (to remove trace unreacted fluorobenzoate). Dry under vacuum at 50 °C to constant weight.

Downstream API Construction: Orthogonal Derivatization

Once synthesized, Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate serves as a branching node. The two primary vectors for API functionalization are the reduction of the nitro group and the hydrolysis of the ethyl ester.

Nitro Reduction to Aniline Scaffold

Converting the nitro group to a primary amine generates a 1,2,4-trisubstituted aniline scaffold, which can be subsequently acylated, sulfonylated, or cyclized into benzimidazoles [3]. Causality: Catalytic hydrogenation using 10% Pd/C under H₂ gas is explicitly chosen over chemical reductants (like Fe/HCl or SnCl₂) to avoid hydrolyzing the sensitive primary carboxamide or the ethyl ester under harsh acidic conditions.

Protocol 2: Catalytic Hydrogenation

  • Suspend Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in HPLC-grade Methanol (0.2 M).

  • Carefully add 10% Pd/C (10% w/w) under an argon blanket to prevent solvent auto-ignition.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation: Check completion by LC-MS. The mass should shift from [M+H]⁺ 322 to [M+H]⁺ 292. The bright yellow color of the nitro compound will fade to a pale or colorless solution upon complete reduction.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with hot methanol. Concentrate the filtrate in vacuo to yield Ethyl 3-amino-4-(4-carbamoylpiperidin-1-yl)benzoate.

Ester Hydrolysis to Carboxylic Acid Scaffold

If the API design requires an amide linkage at the C1 position, the ethyl ester must be saponified. Protocol 3: Saponification

  • Dissolve the intermediate in a 1:1 mixture of THF and water.

  • Add LiOH monohydrate (3.0 eq) and stir at 40 °C for 4 hours.

  • Self-Validation: TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the ester and the formation of a baseline-spotting carboxylic acid.

  • Concentrate to remove THF, then carefully acidify the aqueous layer with 1M HCl to pH 3. Collect the precipitated 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid via filtration.

Workflow A Ethyl 4-fluoro-3-nitrobenzoate + Piperidine-4-carboxamide B SNAr Reaction (Base, Heat) A->B C Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate B->C 90-95% Yield D Nitro Reduction (Pd/C, H2) C->D E Ester Hydrolysis (LiOH/NaOH) C->E F 3-Amino API Scaffold D->F Aniline Derivatization G Carboxylic Acid Scaffold E->G Amide Coupling

Figure 2: Synthetic workflow from starting materials to downstream API scaffolds.

Quantitative Data & Reaction Parameters

Table 1: Reaction Parameters and Quality Control Metrics for Intermediate Transformations

TransformationReagents & ConditionsReaction TimeExpected YieldIn-Process Control (IPC) & Validation
SNAr Coupling DMF, K₂CO₃, 80 °C4 - 6 hours88 - 94%Visual: Bright yellow solution.LC-MS: [M+H]⁺ 322
Nitro Reduction Pd/C, H₂ (1 atm), MeOH, RT12 hours>95%Visual: Loss of yellow color.LC-MS: [M+H]⁺ 292
Ester Hydrolysis LiOH, THF/H₂O, 40 °C4 hours90 - 95%TLC: Baseline spot formation.Workup: pH adjustment required for isolation.

References

  • Obhi, N. K., et al. "Nucleophilic Aromatic Substitution—Addition and Identification of an Amine." Journal of Chemical Education - ACS Publications.
  • National Center for Biotechnology Information. "Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355." PubChem.
  • "Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists." PubMed Central (PMC).
Method

Application Note &amp; Protocol: A Scalable Synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

Abstract This document provides a comprehensive guide to the scalable synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, a key intermediate in pharmaceutical development. We present a robust, two-step synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, a key intermediate in pharmaceutical development. We present a robust, two-step synthetic route commencing with the Fischer esterification of 4-chloro-3-nitrobenzoic acid, followed by a pivotal nucleophilic aromatic substitution (SNAr) reaction with isonipecotamide. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, mechanistic insights, process safety information, and scale-up considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a valuable substituted nitrobenzoate derivative. Its structure, featuring a nitro-activated aromatic ring linked to a functionalized piperidine moiety, makes it an important building block for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs)[1]. The successful scale-up of its synthesis is critical for advancing drug development programs.

The synthetic strategy detailed herein is centered around a highly reliable and well-understood reaction class: the Nucleophilic Aromatic Substitution (SNAr). This approach offers high regioselectivity and typically proceeds with good yields, making it amenable to large-scale production.

Overall Synthetic Workflow

The synthesis is executed in two primary stages:

  • Esterification: Protection of the carboxylic acid functionality of the starting material to prevent unwanted side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The key carbon-nitrogen bond-forming reaction to couple the aromatic core with the piperidine moiety.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Core SNAr Reaction & Purification A 4-Chloro-3-nitrobenzoic Acid B Ethyl 4-chloro-3-nitrobenzoate A->B Fischer-Speier Esterification D Crude Product B->D SNAr Reaction (Base, Solvent) C Isonipecotamide C->D E Pure Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate D->E Work-up & Recrystallization

Figure 1: Overall two-stage synthetic workflow.

Mechanistic Rationale and Process Chemistry

A thorough understanding of the underlying reaction mechanisms is paramount for successful process optimization and troubleshooting.

Step 1: Fischer-Speier Esterification

The synthesis begins with the conversion of 4-chloro-3-nitrobenzoic acid to its corresponding ethyl ester. This is a classic acid-catalyzed esterification.

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester product.

  • Causality of Conditions:

    • Catalyst: Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, helping to drive the reaction equilibrium towards the product side[2].

    • Excess Reagent: Using ethanol as the solvent ensures it is present in large excess, further shifting the equilibrium to favor ester formation in accordance with Le Châtelier's principle[2][3].

    • Temperature: Heating the reaction to reflux provides the necessary activation energy to achieve a reasonable reaction rate[3].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone of the synthesis, where the chlorine atom on the aromatic ring is displaced by the secondary amine of isonipecotamide.

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group (–NO₂) ortho to the chlorine leaving group is critical. This group powerfully activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate[4][5].

    • Nucleophilic Attack: The nitrogen atom of isonipecotamide attacks the electron-deficient carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4].

    • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

G start Ethyl 4-chloro-3-nitrobenzoate + Isonipecotamide intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) start->intermediate Nucleophilic Attack product Final Product + HCl intermediate->product Elimination of Cl⁻ base Base (e.g., K₂CO₃) product->base HCl byproduct salt KCl + KHCO₃ base->salt Neutralization

Sources

Application

Application Note: Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate as a Versatile Building Block in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the selection of highly functionalized, predictable building blocks is critical for rapidly exploring chemical space. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the selection of highly functionalized, predictable building blocks is critical for rapidly exploring chemical space. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS 942474-60-4) is a highly versatile intermediate designed for the synthesis of complex heterocyclic scaffolds, particularly benzimidazoles, quinoxalines, and quinazolines.

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a multi-functional pharmacophore delivery system. The molecule consists of three distinct functional domains, each serving a precise medicinal chemistry purpose:

  • The 3-Nitrobenzoate Core: Acts as a latent ortho-diamine. Upon reduction, it becomes a prime substrate for bicyclic cyclization, enabling the formation of privileged scaffolds frequently found in kinase inhibitors and GPCR modulators [1].

  • The 4-Carbamoylpiperidine Motif: A highly strategic substitution. Unlike simple lipophilic piperidines, the 4-carbamoyl group provides essential hydrogen bond donors and acceptors, significantly improving aqueous solubility and target engagement. This specific moiety is a recognized structural element in several active pharmaceutical ingredients (APIs), including the kinase inhibitor Ripretinib and the antiemetic Metopimazine [2, 3].

  • The Ethyl Ester Handle: Provides a stable, orthogonal protecting group that survives reductive and cyclization conditions, allowing for late-stage diversification via hydrolysis and amide coupling.

Pharmacophore Molecule Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Carbamoyl 4-Carbamoyl Group H-Bond Donor/Acceptor Improves Solubility Molecule->Carbamoyl Piperidine Piperidine Ring Modulates pKa Reduces Lipophilicity Molecule->Piperidine Nitro 3-Nitro Group Ortho-Diamine Precursor Enables Bicyclic Cyclization Molecule->Nitro Ester Ethyl Ester Synthetic Handle Late-Stage Diversification Molecule->Ester

Pharmacophore logic of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

Physicochemical Impact of the Carbamoyl Motif

The substitution of a standard piperidine with a 4-carbamoylpiperidine fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate. The table below summarizes the quantitative impact of this functional group.

Table 1: Physicochemical Impact of Piperidine vs. 4-Carbamoylpiperidine Substitution

PropertySimple Piperidine4-CarbamoylpiperidineMedicinal Chemistry Impact
Topological Polar Surface Area (tPSA) ~3.2 Ų~46.3 ŲIncreased tPSA reduces excessive Blood-Brain Barrier (BBB) penetration, limiting CNS off-target toxicity.
Hydrogen Bond Donors (HBD) 02Enables critical interactions with target kinase hinge regions or solvent-exposed pockets.
Hydrogen Bond Acceptors (HBA) 12Enhances aqueous solubility and limits plasma protein binding.
Lipophilicity (cLogP contribution) Highly LipophilicModerately HydrophilicLowers overall LogD, improving metabolic stability and oral bioavailability.

Synthetic Workflows & Experimental Causality

The true value of this intermediate lies in its predictable reactivity. The following protocols detail the transformation of this building block into a fully functionalized benzimidazole API. Every step is designed as a self-validating system to ensure high-throughput reliability.

Workflow Start Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate Reduction Nitro Reduction (Pd/C, H2, EtOH) Start->Reduction Diamine Ethyl 3-amino-4-(4-carbamoylpiperidin-1-yl) benzoate Reduction->Diamine Cyclization Benzimidazole Cyclization (Aldehyde, Na2S2O5) Diamine->Cyclization Benzimidazole Benzimidazole Core (Scaffold) Cyclization->Benzimidazole Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Benzimidazole->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, Amine) Acid->Amidation API Final API / Lead Compound Amidation->API

Standard synthetic workflow from starting material to final API.

Protocol 1: Nitro Reduction to Ortho-Diamine

Causality: To form a benzimidazole, the 3-nitro group must be reduced to an amine, yielding an ortho-diamine. While iron and ammonium chloride (Fe/NH₄Cl) can be used if the molecule contains halogens sensitive to dehalogenation, catalytic hydrogenation with Palladium on Carbon (Pd/C) is selected here for its high atom economy, rapid reaction kinetics, and ease of workup via simple filtration.

Step-by-Step Methodology:

  • Dissolve Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (1.0 eq) in anhydrous ethanol (0.1 M concentration).

  • Degas the solution with nitrogen for 10 minutes.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material ( m/z [M+H]⁺ 322) must completely disappear, replaced by a single peak corresponding to the diamine product ( m/z [M+H]⁺ 292). If the reaction stalls, purge the system and introduce fresh H₂ gas.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-(4-carbamoylpiperidin-1-yl)benzoate as a solid. Use immediately in the next step to prevent oxidative degradation.

Protocol 2: Oxidative Benzimidazole Cyclization

Causality: The condensation of the ortho-diamine with an aldehyde requires an oxidant to drive the intermediate Schiff base to the fully aromatic benzimidazole. Sodium metabisulfite (Na₂S₂O₅) is employed as a mild, water-soluble oxidant [1]. It facilitates the cyclization without the risk of over-oxidizing the sensitive piperidine nitrogen or the carbamoyl group, which is a common failure point when using harsher oxidants like DDQ or atmospheric oxygen at high temperatures.

Step-by-Step Methodology:

  • Dissolve the freshly prepared Ethyl 3-amino-4-(4-carbamoylpiperidin-1-yl)benzoate (1.0 eq) and the desired aryl/heteroaryl aldehyde (1.05 eq) in a 1:1 mixture of Ethanol and DMF (0.2 M).

  • Add Sodium metabisulfite (Na₂S₂O₅) (1.2 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Self-Validating IPC: Monitor via LC-MS. The intermediate Schiff base may be transiently visible, but the final benzimidazole mass should dominate the chromatogram. A distinct color change from pale yellow to deep brown/red often indicates successful oxidative cyclization.

  • Cool the mixture to room temperature and pour into ice-cold water. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 3: Late-Stage Diversification (Hydrolysis & Amidation)

Causality: The ethyl ester must be saponified to a carboxylic acid to allow for custom amide couplings. For the subsequent amidation, HATU is utilized over standard carbodiimides (e.g., EDC). HATU generates a highly reactive HOAt ester intermediate that efficiently drives the coupling of sterically hindered or electronically deactivated amines, minimizing epimerization and maximizing the yield of the final API.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the benzimidazole ester (1.0 eq) in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at 40 °C for 4 hours.

  • Self-Validating IPC: Confirm ester hydrolysis by the disappearance of the ethyl ester peak and the appearance of the carboxylic acid peak on LC-MS.

  • Acidify the mixture with 1N HCl to pH 4-5 to precipitate the carboxylic acid. Filter and dry under vacuum.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

  • Add the desired amine (1.2 eq) and stir at room temperature for 2 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry, and purify via preparative HPLC to isolate the final drug candidate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with in-depth, actionable insights to optimize your synthesis and achieve higher yields.

Introduction: The Chemistry at a Glance

The synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of isonipecotamide (piperidine-4-carboxamide) attacks the electron-deficient aromatic ring of ethyl 4-chloro-3-nitrobenzoate, displacing the chloride leaving group. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group positioned ortho to the leaving group, which activates the ring towards nucleophilic attack.[1][2][3]

Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] Factors that stabilize this intermediate will, in turn, accelerate the reaction and improve yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low yields of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

Question 1: My reaction shows low conversion of the starting material, ethyl 4-chloro-3-nitrobenzoate. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent issue and can stem from several factors. A systematic approach is best for diagnosis.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: SNAr reactions can be slower than anticipated.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction has stalled, consider incrementally increasing the reaction temperature or extending the reaction time.

  • Inadequate Base: The presence of a base is critical to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

    • Troubleshooting: Ensure you are using at least one equivalent of a suitable base. Common bases for this type of reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). If you are using a salt of isonipecotamide (e.g., the hydrochloride salt), you will need an additional equivalent of base.[5]

  • Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Troubleshooting: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the Meisenheimer complex and accelerate the reaction.[6] If you are using a less polar solvent, consider switching to one of these.

  • Moisture Contamination: Water can compete with the amine nucleophile and can also affect the solubility of your reactants.

    • Troubleshooting: Ensure all your reagents and solvents are dry. Use anhydrous solvents and dry your glassware thoroughly before starting the reaction.

Question 2: I am observing the formation of significant side products in my reaction mixture. What are these and how can I minimize them?

Answer:

Side product formation is a common cause of low yield. Identifying the nature of these impurities is the first step to mitigating their formation.

Potential Side Reactions & Prevention:

  • Hydrolysis of the Ester: The ethyl ester group on the benzoate ring can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.

    • Identification: Look for the corresponding carboxylic acid by LC-MS.

    • Prevention: Use a non-nucleophilic base like DIPEA. Avoid excessively high temperatures and prolonged reaction times. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reaction at the Carboxamide: While less likely, under harsh conditions, the primary amide of isonipecotamide could potentially undergo side reactions.

    • Identification: This would likely lead to complex mixtures. Advanced analytical techniques like NMR or high-resolution mass spectrometry would be needed for characterization.

    • Prevention: Stick to optimized and milder reaction conditions.

  • Formation of Di-substituted Products: If there are other potential leaving groups on the aromatic ring, di-substitution could occur, although this is unlikely with ethyl 4-chloro-3-nitrobenzoate.

  • Degradation of Starting Materials or Product: Isonipecotamide and the final product may have limited stability under the reaction conditions.

    • Troubleshooting: Conduct a stability study of your key components under the reaction conditions (solvent, base, temperature) to assess their degradation profile.

Question 3: My product appears to be impure after workup and purification. What are the best practices for purification?

Answer:

Effective purification is critical for obtaining a high-purity final product.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is often the first step. This typically involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.[7]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the product from unreacted starting materials and side products.[8]

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for developing an effective separation method.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to achieve high purity.

    • Solvent Selection: Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures and sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The optimal temperature can vary depending on the solvent and base used. A good starting point is room temperature, with the option to heat to 50-80°C if the reaction is slow.[9] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions.

Q2: Which base is most suitable for this SNAr reaction?

A2: While several bases can be used, a hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often a good choice to minimize potential side reactions like ester hydrolysis.[6] Inorganic bases such as potassium carbonate can also be effective.

Q3: Can I use a different leaving group on the ethyl nitrobenzoate starting material?

A3: Yes, other halogens can be used. The general reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I.[4] Using ethyl 4-fluoro-3-nitrobenzoate would likely result in a faster reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: Assesses the purity of the compound.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate

  • Isonipecotamide (Piperidine-4-carboxamide)[10][11]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous DMF, add isonipecotamide (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50-60°C.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant_1 Ethyl 4-chloro-3-nitrobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant_1->Meisenheimer Nucleophilic Attack Reactant_2 Isonipecotamide Reactant_2->Meisenheimer Product Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Meisenheimer->Product Elimination Byproduct Chloride Ion Meisenheimer->Byproduct

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_conversion_solutions Low Conversion Solutions cluster_good_conversion_solutions Good Conversion Solutions start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete good_conversion Good Conversion check_conversion->good_conversion Complete increase_temp Increase Temperature/ Extend Time low_conversion->increase_temp check_base Verify Base Stoichiometry and Type low_conversion->check_base check_solvent Use Polar Aprotic Solvent (DMF, DMSO) low_conversion->check_solvent check_side_products Analyze for Side Products (LC-MS) good_conversion->check_side_products optimize_workup Optimize Workup Procedure check_side_products->optimize_workup Side Products Identified optimize_purification Optimize Purification (Chromatography/Recrystallization) optimize_workup->optimize_purification

Caption: A workflow for troubleshooting low yield.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMF, DMSO, NMP)Stabilizes the charged Meisenheimer intermediate.[6]
Base DIPEA, K₂CO₃, TEA (1.5-2.0 eq)Neutralizes generated acid and enhances nucleophilicity.[12]
Temperature 25-80 °CBalances reaction rate with potential for side reactions.
Nucleophile Isonipecotamide (1.0-1.2 eq)A slight excess can help drive the reaction to completion.

References

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. (2025, April 30). Vertex AI Search.
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025, May 27). Vertex AI Search.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Vertex AI Search.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. Vertex AI Search.
  • Optimization of organophotochemical SNAr reaction - ResearchGate. Vertex AI Search.
  • Supporting Information for - The Royal Society of Chemistry. Vertex AI Search.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Vertex AI Search.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - Scirp.org. Vertex AI Search.
  • US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents. Vertex AI Search.
  • Synthesis of ethyl 4-nitrobenzoate - PrepChem.com. Vertex AI Search.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Vertex AI Search.
  • Ethyl 3-Nitro-4-(piperidin-4-carboxamid-1-yl)-benzoate | SCBT - Santa Cruz Biotechnology. Vertex AI Search.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde - Benchchem. Vertex AI Search.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Vertex AI Search.
  • 1-N-BOC-ISONIPECOTAMIDE - ChemBK. (2024, April 9). Vertex AI Search.
  • Stability of Isonicotinamide-d4: A Technical Guide for Researchers - Benchchem. Vertex AI Search.
  • Isonipecotamide | 39546-32-2 - ChemicalBook. (2026, January 13). Vertex AI Search.
  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2026, February 17). Vertex AI Search.
  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - MDPI. (2021, August 27). Vertex AI Search.
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Vertex AI Search.
  • Isonipecotamide - Chem-Impex. Vertex AI Search.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - ResearchGate. (2021, October 13). Vertex AI Search.
  • Ethyl 4-hydrazinyl-3-nitrobenzoate (C9H11N3O4) - PubChemLite. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Vertex AI Search.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of CAS 942474-60-4

Welcome to the API Development Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up the production of CAS 942474-60-4 (Ethyl 4-(4-carbamoylpiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Development Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up the production of CAS 942474-60-4 (Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate).

The synthesis of this critical intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) between an ethyl 4-halo-3-nitrobenzoate electrophile and isonipecotamide (piperidine-4-carboxamide). While mechanistically straightforward, the polyfunctional nature of the substrate—containing an ester, a primary amide, and a nitro group—makes it highly susceptible to side reactions if process parameters are not strictly controlled.

Below, you will find a mechanistic workflow, a troubleshooting Q&A, quantitative parameter comparisons, and a self-validating experimental protocol.

Reaction Workflow & Competing Pathways

SNAr_Workflow SM1 Ethyl 4-fluoro-3-nitrobenzoate (Electrophile) SNAr SNAr Reaction (MeCN, 80°C) SM1->SNAr SM2 Isonipecotamide (Nucleophile) SM2->SNAr Base DIPEA Base (Acid Scavenger) Base->SNAr Prod CAS 942474-60-4 (Target Product) SNAr->Prod Main Pathway Imp1 Ester Hydrolysis (Impurity) SNAr->Imp1 Trace H2O / Strong Base Imp2 Dimethylamino Adduct (Impurity) SNAr->Imp2 DMF Degradation

Figure 1: Mechanistic workflow and competing side pathways in the SNAr synthesis of CAS 942474-60-4.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant ester hydrolysis (formation of 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid)?

Causality & Experience: The ethyl ester at the 1-position is highly activated by the electron-withdrawing meta-nitro group and the para-piperidine moiety. When utilizing inorganic bases like Potassium Carbonate (K2CO3) at elevated temperatures (>80 °C), any trace water in the solvent generates hydroxide ions. This leads to rapid, irreversible saponification of the ester. Solution: Transition to a strictly anhydrous solvent system (Karl Fischer < 0.05%) and replace hygroscopic inorganic bases with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). This completely eliminates the generation of hydroxide nucleophiles, as detailed in standard process optimization frameworks ().

Q2: I am using DMF as a solvent and detecting a 4-(dimethylamino)-3-nitrobenzoate impurity. How can this be minimized?

Causality & Experience: N,N-Dimethylformamide (DMF) is a classic SNAr solvent, but it undergoes thermal and base-catalyzed degradation to yield dimethylamine (DMA) and formic acid. DMA is a highly reactive, unhindered secondary amine that easily outcompetes the bulkier isonipecotamide for the electrophile, resulting in the dimethylamino side product. Solution: Avoid prolonged heating of DMF above 80 °C in the presence of strong bases. For a more robust scale-up, substitute DMF with Acetonitrile (MeCN). MeCN is highly stable under these basic SNAr conditions and does not degrade into competing nucleophiles.

Q3: The reaction stalls at 80% conversion when using ethyl 4-chloro-3-nitrobenzoate. Should I increase the temperature?

Causality & Experience: No. Increasing the temperature beyond 90 °C will exponentially increase side reactions, including the dehydration of the primary carboxamide to a nitrile. In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex, not the departure of the leaving group (). Solution: Switch the starting electrophile to ethyl 4-fluoro-3-nitrobenzoate . The extreme electronegativity of fluorine drastically lowers the activation energy required to form the Meisenheimer complex, accelerating the reaction by orders of magnitude at lower temperatures ().

Quantitative Parameter Comparison

To illustrate the impact of solvent, base, and temperature on the impurity profile of CAS 942474-60-4, refer to the self-validating dataset below.

SolventBase (2.0 eq)Temp (°C)ElectrophileConversion (%)Ester Hydrolysis Impurity (%)Dimethylamino Impurity (%)Isolated Yield (%)
DMFK₂CO₃90Chloride854.52.172
DMFDIPEA90Chloride880.81.881
MeCNK₂CO₃80Fluoride>981.2N/A (0.0)88
MeCN DIPEA 80 Fluoride >99 <0.1 N/A (0.0) 94

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) and visual cues ensure that the operator can verify the integrity of the reaction at each step without waiting for final release testing.

Step 1: Reactor Preparation & Charging

  • Charge a dry, nitrogen-purged 1L jacketed reactor with ethyl 4-fluoro-3-nitrobenzoate (100 g, 469 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 500 mL, 5 volumes).

  • Validation Check: The solution must be clear and pale yellow. Any cloudiness indicates moisture contamination.

Step 2: Nucleophile Addition

  • Add isonipecotamide (66.1 g, 516 mmol, 1.1 eq) in a single portion. Stir at 20 °C for 10 minutes to ensure a homogenous slurry.

Step 3: Base Addition

  • Dropwise add N,N-Diisopropylethylamine (DIPEA) (121.2 g, 938 mmol, 2.0 eq) over 30 minutes. Maintain the internal temperature below 30 °C using jacket cooling.

  • Causality: Slow addition prevents localized exothermic spikes that could trigger early amide dehydration.

Step 4: SNAr Heating & IPC

  • Ramp the internal temperature to 80 °C and stir for 4 hours.

  • Validation Check (IPC): Pull a sample for HPLC analysis at 4 hours. The reaction is self-validating if the starting material peak is <0.5% and is replaced by a single major product peak (>98% AUC). Baseline drift or multiple late-eluting peaks indicate thermal degradation.

Step 5: Quenching & Precipitation

  • Cool the reactor to 20 °C. Over 1 hour, slowly add purified water (750 mL, 7.5 volumes) via an addition funnel.

  • Validation Check: The addition of water must immediately yield a bright yellow, free-flowing precipitate. A gummy or oily residue indicates incomplete reaction or a high ester-hydrolysis impurity load altering the crystallization kinetics.

Step 6: Filtration & Washing

  • Filter the slurry through a sintered glass funnel.

  • Wash the filter cake sequentially with a cold 1:2 mixture of MeCN/Water (200 mL), followed by cold purified water (300 mL) to remove all DIPEA salts and excess isonipecotamide.

Step 7: Drying & Mass Balance

  • Dry the bright yellow solid in a vacuum oven at 50 °C until constant weight (Karl Fischer < 0.5%).

  • Validation Check: An isolated mass of 141-146 g (90-94% yield) validates the complete suppression of the hydrolysis and dimethylamino side pathways.

References

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists. Academic Press. Available at:[Link]

  • Sample, H. C., & Senge, M. O. (2021). "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects." European Journal of Organic Chemistry, 2021(1), 7-42. Available at:[Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

Troubleshooting

Resolving co-elution issues in HPLC analysis of CAS 942474-60-4

Technical Support Center: Troubleshooting HPLC Co-Elution for CAS 942474-60-4 Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Co-Elution for CAS 942474-60-4

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Resolving co-elution requires a mechanistic understanding of your analyte's structural behavior in solution. Here, we will dissect the chromatographic properties of CAS 942474-60-4 and provide self-validating protocols to achieve baseline resolution.

Analyte Profiling & Chromatographic Causality

CAS 942474-60-4 (Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate) is a complex synthetic intermediate. Its structure features a hydrophobic ethyl ester, an electron-withdrawing nitro group, and a polar carboxamide. Crucially, the piperidine nitrogen is bonded directly to the electron-deficient phenyl ring. This extreme delocalization drastically reduces its basicity (pKa < 1), meaning the parent molecule remains entirely neutral across the standard HPLC operating range (pH 2–8).

Co-elution typically occurs when process impurities or degradants exhibit identical hydrophobic partitioning on reversed-phase (RP) stationary phases. By manipulating the mobile phase to exploit specific functional groups (like ionizable carboxylic acids or hydrogen-bonding amides), we can force a divergence in retention factors ( k ) and selectivity ( α )[1].

Quantitative Data Summary: Common Co-Eluting Impurities

To systematically resolve co-elutions, you must first identify the likely interferents. The table below summarizes the expected relative retention times (RRT) and ionization states of common impurities compared to the parent compound on a standard C18 column.

Impurity / DegradantStructural DifferenceIonization State (pH 2.5)Ionization State (pH 5.0)Expected RRT (C18, pH 2.5)Expected RRT (C18, pH 5.0)
CAS 942474-60-4 (Parent) N/ANeutralNeutral1.001.00
Impurity A (Hydrolysis) Carboxylic acid (loss of ethyl)Neutral (Protonated)Anionic (Ionized)~0.95 - 1.05 (High Risk)~0.40 - 0.50 (Resolved)
Impurity B (Starting Mat.) Ethyl 4-fluoro-3-nitrobenzoateNeutralNeutral~1.10 - 1.20~1.10 - 1.20
Impurity C (Positional Isomer) Isomeric substitutionNeutralNeutral~0.98 - 1.02 (High Risk)~0.98 - 1.02 (High Risk)

Troubleshooting FAQs

Q1: My main peak is co-eluting with a degradation product formed during stability testing. Modifying the gradient slope isn't helping. What is the mechanistic cause? A1: The most common degradation pathway for CAS 942474-60-4 is the hydrolysis of the ethyl ester, yielding 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid. If your mobile phase is unbuffered or highly acidic (e.g., 0.1% Formic Acid, pH ~2.7), this carboxylic acid degradant remains protonated and neutral. Its hydrophobicity closely mimics the parent ester, leading to co-elution. Solution: Adjust the mobile phase pH to ~5.0 using an ammonium acetate buffer. At this pH, the carboxylic acid is fully ionized (deprotonated), drastically reducing its retention factor ( k ) and causing it to elute safely in the void or early gradient, well away from the neutral parent peak[1].

Q2: I suspect a positional isomer is hiding under the main peak. How can I confirm this and improve the selectivity ( α )? A2: Positional isomers have identical molecular weights and nearly identical polarities, making them the hardest critical pairs to resolve. First, confirm the co-elution using Photodiode Array (PDA) peak purity analysis or orthogonal LC-MS detection, as mass spectrometry can track peaks unaffected by mobile phase optical contributions[2]. If confirmed, do not rely on efficiency ( N ) by simply using a longer column. Instead, alter the selectivity ( α )[3]. Solution: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is a dipole-only solvent, whereas MeOH acts as both a hydrogen-bond donor and acceptor. This subtle shift in solvation dynamics often alters the elution order of isomers[4]. Alternatively, switch the stationary phase from a standard C18 to a Phenyl-Hexyl column to exploit π−π interactions with the nitrobenzoate ring.

Q3: How do I calculate if my resolution is sufficient for regulatory submission? A3: According to standard pharmacopeial guidelines, baseline separation requires a resolution ( Rs​ ) of at least 1.5[5]. The USP resolution is calculated using the peak widths at half-height or tangent lines: Rs​=W1​+W2​2(tR2​−tR1​)​ [6]. If your Rs​<1.5 , you must optimize the method before validation.

Experimental Protocol: Selectivity Scouting for Co-Elution Resolution

Follow this self-validating protocol to systematically break a stubborn co-elution involving CAS 942474-60-4.

  • Step 1: Mobile Phase Preparation (pH Control)

    • Aqueous (Mobile Phase A): Prepare a 10 mM Ammonium Acetate buffer. Adjust to exactly pH 5.0 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): Use LC-MS grade Methanol (not Acetonitrile, to maximize hydrogen-bonding selectivity).

  • Step 2: Column Selection & Equilibration

    • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm or a solid-core 4 µm column for enhanced efficiency without high backpressure[3]).

    • Equilibrate the column at 35°C with 5% Mobile Phase B for 20 column volumes.

  • Step 3: Gradient Optimization

    • Run a shallow gradient: 5% B to 60% B over 25 minutes.

    • Set flow rate to 1.0 mL/min.

    • Monitor UV absorbance at 254 nm and 280 nm.

  • Step 4: Data Evaluation & Validation

    • Process the chromatogram and calculate Rs​ for the critical pair. If Rs​≥1.5 , the method is considered baseline resolved and the selectivity shift is validated[7].

Troubleshooting Workflow

G Start Co-elution Detected (Rs < 1.5) CheckPDA Perform PDA Peak Purity or LC-MS Analysis Start->CheckPDA Isomer Isomer / Neutral Impurity? CheckPDA->Isomer Acidic Acidic Degradant (Hydrolysis)? Isomer->Acidic No ChangeAlpha Change Selectivity (α): Swap ACN to MeOH or Use Phenyl-Hexyl Column Isomer->ChangeAlpha Yes ChangePH Adjust Mobile Phase pH (e.g., pH 4.5 Acetate Buffer) Acidic->ChangePH Yes Gradient Flatten Gradient Slope & Decrease Flow Rate Acidic->Gradient No Resolved Baseline Resolution Achieved (Rs ≥ 1.5) ChangeAlpha->Resolved ChangePH->Resolved Gradient->Resolved

Figure 1: Logical workflow for troubleshooting and resolving HPLC co-elution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. 1

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. Benchchem. 7

  • Dealing with co-eluting impurities in Austdiol chromatography. Benchchem. 4

  • Resolution USP. Scribd. 6

  • Extending High Performance Liquid Chromatography Method Development Capabilities by Adding Single Quadrupole Mass Spectrometry Detection. Waters Corporation. 2

  • Comparison of the Chromatographic Resolution of Solid Core 4 μm and Fully Porous 3 μm and 5 μm Columns. Fisher Scientific. 3

  • System Suitability Calculations. Tosoh Bioscience. 5

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Conversion to CAS 942474-60-4

Introduction Welcome to the technical support center for the synthesis of 4-(4-fluoro-3-methoxy-5-methylphenyl)-N-(2-hydroxy-2-methylpropyl)-6-methyl-5-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS 942474-60-4) . T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(4-fluoro-3-methoxy-5-methylphenyl)-N-(2-hydroxy-2-methylpropyl)-6-methyl-5-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS 942474-60-4) . This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: incomplete conversion of starting materials. Achieving a high yield and purity of the target compound is paramount for the integrity of downstream applications.

This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve issues of low conversion in your synthesis. We will delve into the underlying chemical principles, offer field-proven troubleshooting protocols, and provide a logical framework to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion. How do I begin troubleshooting?

A1: The first step is a thorough analysis of your crude reaction mixture. Before adjusting any parameters, you must establish a baseline understanding of what is present. An incomplete reaction can be due to unreacted starting materials, the formation of a stable intermediate, or the presence of side products.

Initial Analytical Approach:

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method to visualize the components of your reaction.[1] Run a TLC with your crude mixture alongside your starting materials as references. This will quickly indicate the extent of starting material consumption.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method.[2] It can accurately determine the percentage of remaining starting materials, the yield of your desired product, and the relative amounts of any impurities.

  • Mass Spectrometry (MS): An MS analysis of your crude mixture can help identify the molecular weights of the components, aiding in the identification of potential intermediates or by-products.[2][3]

Q2: I've confirmed that a significant amount of starting material remains. What are the most likely causes?

A2: Incomplete conversion is often rooted in issues with reaction kinetics or thermodynamics. The primary factors to investigate are reaction conditions and reagent quality.

  • Inadequate Reaction Conditions: The reaction may not have sufficient energy or time to proceed to completion. This includes sub-optimal temperature, insufficient reaction time, or poor mixing.[4]

  • Reagent Stoichiometry and Quality: Incorrect molar ratios of reactants can leave an excess of one starting material. Additionally, the degradation or impurity of reagents, including the solvent and any catalysts, can inhibit the reaction.

  • Chemical Equilibrium: Some reactions are reversible and will naturally reach an equilibrium state where both reactants and products are present.[5]

  • Formation of an Inhibitory By-product: A side product formed during the reaction could potentially interfere with the primary reaction pathway.

Q3: Could the solvent be the source of my incomplete conversion?

A3: Absolutely. The solvent plays a critical role in facilitating the reaction by dissolving reactants and stabilizing transition states. An inappropriate solvent can lead to several problems:

  • Poor Solubility: If one or more of your starting materials have low solubility in the chosen solvent, their effective concentration will be too low for the reaction to proceed efficiently.[6]

  • Incompatibility with Reaction Chemistry: The solvent itself may react with one of the reagents or the catalyst. For instance, a protic solvent could interfere with a reaction requiring anhydrous conditions.

  • Influence on Reaction Rate: The polarity of the solvent can significantly affect the rate of many organic reactions.

If you suspect solubility issues, consider a different solvent system. A good practice is to test the solubility of each starting material in various solvents before attempting the reaction.

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting incomplete conversion.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Investigation & Optimization cluster_2 Phase 3: Resolution A Incomplete Conversion Detected B Analyze Crude Reaction Mixture (TLC, HPLC, MS) A->B C Identify Components: - Starting Materials - Product - Intermediates - By-products B->C D Is Starting Material Present? C->D E Verify Reagent Quality & Stoichiometry D->E Yes G Is an Intermediate or By-product Dominant? D->G No F Optimize Reaction Conditions (Temperature, Time, Concentration) E->F J Conversion Improved? F->J H Investigate Potential Side Reactions G->H Yes L Consult Further Literature on Reaction Mechanism G->L No I Adjust Conditions to Favor Product Formation H->I I->J K Proceed to Purification J->K Yes J->L No

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Extraction

Welcome to the technical support resource for the extraction and purification of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the extraction and purification of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of solvent selection. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting an extraction solvent for Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate?

A1: The selection of an appropriate solvent is a multi-faceted decision that balances efficiency, safety, and regulatory compliance. The key characteristics to evaluate are selectivity, solubility, immiscibility, and safety profile.[1][2]

  • Selectivity & Solubility: The ideal solvent must have a high affinity for Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate while having low solubility for impurities from the reaction mixture.[1][2] The structure of the target molecule—containing a polar carbamoyl group, a moderately polar nitro group and ester, and a large non-polar aromatic and piperidine backbone—suggests an intermediate overall polarity. Therefore, solvents with moderate polarity, such as ethyl acetate or dichloromethane (DCM), are excellent starting points for screening.

  • Immiscibility: For a standard liquid-liquid extraction, the organic solvent must be immiscible with the aqueous phase (typically water or brine) to allow for clean phase separation.[1][3]

  • Boiling Point & Recovery: A relatively low boiling point is desirable as it facilitates easy removal of the solvent from the extracted product through evaporation, minimizing thermal degradation of the compound.[2] However, the boiling point should not be so low as to cause significant loss during handling.

  • Safety & Environmental Impact: The chosen solvent should have a low toxicity profile and minimal environmental impact. It is crucial to consult the ICH Q3C guidelines on residual solvents, which classify solvents based on their toxicity.[4][5][6] Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) are preferred over Class 2 (e.g., dichloromethane, toluene) or Class 1 (e.g., benzene) solvents.[5]

Q2: My synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is in an aqueous medium. How does the pH of the aqueous layer affect extraction efficiency?

A2: The pH of the aqueous layer is a critical parameter that can dramatically influence extraction efficiency. Your target molecule, Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, possesses a piperidine nitrogen which is basic.

  • Under acidic conditions (low pH): The piperidine nitrogen will be protonated, forming a positively charged ammonium salt. This salt will be highly soluble in the aqueous phase and poorly soluble in most organic solvents, leading to very low extraction efficiency.

  • Under neutral or basic conditions (pH > 8): The piperidine nitrogen will be in its free base form, which is significantly less polar. This uncharged form will have much higher solubility in an organic solvent, thereby maximizing its partitioning from the aqueous layer into the organic phase.

Therefore, before extraction, it is essential to adjust the pH of the aqueous reaction mixture to be basic (typically pH 8-10) using a suitable base like sodium bicarbonate or sodium carbonate solution.

Troubleshooting Guide

Q1: I'm observing a thick, stable emulsion at the interface between the aqueous and organic layers during extraction. How can I resolve this?

A1: Emulsion formation is one of the most common problems in liquid-liquid extraction and can lead to significant product loss and poor separation.[7][8] It often occurs when surfactant-like molecules are present or when the two phases are agitated too vigorously.[7][8]

Here are several techniques to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact for extraction.[7]

  • Addition of Brine (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[7]

  • Filtration: For small-scale extractions, passing the emulsified mixture through a pad of celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.

  • Change the Solvent: If emulsions are a persistent issue, consider adding a small amount of a different organic solvent to alter the properties of the organic phase.[7] Alternatively, switching to a different primary extraction solvent may be necessary.

  • Supported Liquid Extraction (SLE): This technique avoids the formation of emulsions altogether by immobilizing the aqueous sample on a solid support material. The organic solvent is then passed through the support to elute the analyte.[7]

Q2: My product recovery is consistently low, even after multiple extractions. What could be the cause and how can I improve it?

A2: Low recovery can stem from several factors. A systematic approach is needed to identify the root cause.

  • Incorrect pH: As discussed in the FAQ, ensure the aqueous layer is sufficiently basic before extraction. Use pH paper or a calibrated pH meter to confirm.

  • Insufficient Partition Coefficient (K_D): The partition coefficient describes how the analyte distributes itself between the two immiscible phases at equilibrium.[9] If the K_D value for your chosen solvent system is low, the analyte will have a weaker preference for the organic phase.

    • Solution: Perform a solvent screening study to identify a solvent with a higher partition coefficient for your compound (see the experimental protocol below). Solvents like ethyl acetate, dichloromethane, or a mixture such as 9:1 DCM:Methanol could be more effective.

  • Insufficient Number of Extractions: A single extraction rarely removes all of the product. Performing multiple extractions with smaller volumes of solvent is more efficient than one extraction with a large volume. For a typical process, 3-4 extractions are recommended.

  • Product Degradation: Ensure that the basic conditions used to adjust the pH are not causing degradation of your ester functional group over the timescale of your extraction. Perform a quick stability test if you suspect this is an issue.

Data Presentation: Solvent Selection Parameters

The table below summarizes the properties of common laboratory solvents that could be considered for the extraction of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityICH ClassKey Considerations
Ethyl Acetate 4.477.10.9028.3 g/100 mL3Preferred solvent; good balance of polarity and volatility.
Dichloromethane (DCM) 3.139.61.331.3 g/100 mL2Excellent solvent, but higher toxicity and volatility. Forms the lower layer.
Toluene 2.4110.60.8670.05 g/100 mL2Good for less polar compounds; high boiling point can be an issue.
Methyl tert-Butyl Ether (MTBE) 2.555.20.7404.8 g/100 mL-Good alternative to diethyl ether; less prone to peroxide formation.
2-Methyltetrahydrofuran (2-MeTHF) 4.080.00.85414 g/100 mL-"Greener" solvent alternative to DCM and THF.

Visual Workflow: Solvent Selection Process

The following diagram outlines the logical workflow for selecting and optimizing an extraction solvent.

Solvent_Selection_Workflow A Define Compound Properties (Polarity, pH sensitivity) B Initial Solvent Screening (Consult literature & ICH guidelines) A->B C Select 3-5 Candidate Solvents (e.g., EtOAc, DCM, 2-MeTHF) B->C D Perform Small-Scale Liquid-Liquid Extraction Test C->D E Analyze Phases (TLC/HPLC) Determine Partition Coefficient (KD) D->E F Evaluate Results: Recovery, Purity, Emulsion Formation E->F G Is Recovery & Purity > 95%? F->G H Optimize Conditions (pH, Temp, Solvent Ratio) G->H No I Scale-Up Extraction G->I  Yes H->D J Return to Solvent Selection H->J

Caption: A decision-making workflow for systematic solvent selection and optimization.

Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a framework for evaluating candidate solvents to determine the optimal choice for extracting Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

Objective: To determine the most effective solvent for extraction based on recovery, purity, and ease of handling.

Materials:

  • Aqueous reaction mixture containing Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

  • Candidate solvents: Ethyl Acetate, Dichloromethane, 2-Methyltetrahydrofuran.

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Small separatory funnels (e.g., 50 mL).

  • Vials for sample collection.

  • Analytical tools: TLC plates and/or HPLC.

Methodology:

  • Preparation: Dispense 10 mL of the aqueous reaction mixture into three separate 50 mL separatory funnels.

  • pH Adjustment: To each funnel, add saturated sodium bicarbonate solution dropwise until the pH of the aqueous layer is ~9. Confirm with pH paper.

  • Extraction:

    • To funnel 1, add 10 mL of Ethyl Acetate.

    • To funnel 2, add 10 mL of Dichloromethane.

    • To funnel 3, add 10 mL of 2-Methyltetrahydrofuran.

  • Agitation: Stopper each funnel and invert gently 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate fully. Note any emulsion formation. Dichloromethane will form the bottom layer; the other solvents will form the top layer.

  • Sample Collection:

    • Carefully drain the organic layer from each funnel into a clean, labeled vial.

    • Drain the remaining aqueous layer from each funnel into a separate set of labeled vials.

  • Analysis:

    • Spot a small amount of each organic and aqueous layer onto a TLC plate to visually assess the partitioning of the product. The goal is to see a strong product spot in the organic layer and a very faint or non-existent spot in the aqueous layer.

    • For a more quantitative assessment, analyze a small, known volume of each organic layer by HPLC to determine the concentration of the extracted product. This allows for a direct comparison of extraction efficiency.

  • Drying and Concentration (for the best solvent): For the solvent that shows the best performance, proceed with a second extraction of the corresponding aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to determine the recovered yield.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • ResolveMass. (2025). ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass Laboratories Inc. [Link]

  • PMDA. (n.d.). Impurities: Guideline for Residual Solvents Q3C(R5). Pharmaceuticals and Medical Devices Agency. [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular. [Link]

  • EMA. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. [Link]

  • Scribd. (n.d.). Solvent Selection for Liquid-Liquid Extraction. Scribd. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Organomation. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate Workflows

Welcome to the Application Support Center. This guide is designed for chemists, researchers, and drug development professionals working with Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) . This c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for chemists, researchers, and drug development professionals working with Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) . This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, its structural features—an activated aromatic system and a labile ethyl ester—make its synthesis and downstream processing highly susceptible to moisture-driven side reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yield, reproducible results.

Mechanistic Causality of Moisture Sensitivity

The synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between ethyl 4-fluoro-3-nitrobenzoate and isonipecotamide (piperidine-4-carboxamide).

The fluorine atom creates a strong dipole, leaving the ipso-carbon highly electrophilic. The ortho-nitro and para-ester groups strongly withdraw electrons, stabilizing the negatively charged intermediate (the Meisenheimer complex) during the reaction .

Because the formation of the Meisenheimer complex is the rate-determining step, the reaction is highly sensitive to the nature of the nucleophile. If trace water is present in the solvent or hygroscopic base (e.g., K2CO3), hydroxide ions are generated in situ. Hydroxide is a small, "hard" nucleophile that rapidly outcompetes the bulkier secondary amine of isonipecotamide for the sterically hindered electrophilic carbon. This causality leads directly to the formation of a phenol byproduct. Furthermore, residual hydroxide can attack the ethyl ester, leading to saponification.

ReactionPathway SM Ethyl 4-fluoro-3-nitrobenzoate + Isonipecotamide Product Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate (Target) SM->Product Base, Dry Solvent (SNAr) Side1 Ethyl 4-hydroxy-3-nitrobenzoate (Phenol Byproduct) SM->Side1 Trace H2O + Base (OH- attack on C-F) Side2 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoic acid (Hydrolysis Byproduct) Product->Side2 Trace H2O + Base (Ester Saponification)

SNAr reaction pathway showing target product versus moisture-driven phenol and hydrolysis byproducts.

Troubleshooting FAQs

Q1: During the SNAr synthesis, my LC-MS shows a major byproduct at [M-H]- 210. What is this, and how do I prevent it? A1: A mass of 211 g/mol (or 210 in negative ion mode) corresponds to ethyl 4-hydroxy-3-nitrobenzoate . This indicates that trace water in your solvent (e.g., DMF or DMSO) or base has generated hydroxide ions, which displaced the fluorine atom instead of your target amine. Solution: Implement strict anhydrous controls. Do not rely on "new" solvent bottles. You must use Karl Fischer (KF) titration to ensure solvent moisture is strictly <50 ppm before adding reagents .

Q2: I am observing a byproduct with a mass of 293 g/mol ([M+H]+ 294) instead of the expected 321 g/mol . Why is the ester hydrolyzing? A2: The mass difference of 28 Da indicates the loss of the ethyl group, meaning saponification has occurred, yielding 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid. This is a secondary moisture-driven side reaction. Once the target molecule is formed, residual water and base hydrolyze the ester. Solution: Limit the equivalents of base to exactly 2.0 eq, ensure anhydrous conditions, and avoid running the SNAr reaction at temperatures exceeding 60°C.

Q3: How does moisture affect the downstream nitro reduction step? A3: If converting the nitro group to an amine via catalytic hydrogenation (e.g., Pd/C, H2), residual water from previous steps can cause the carbon catalyst support to agglomerate in non-polar solvents. This drastically reduces the active surface area, leading to stalled reactions or the dangerous accumulation of reactive hydroxylamine intermediates.

Troubleshooting Start Low Yield or Impurities Detected CheckKF Check Solvent Moisture (Karl Fischer Titration) Start->CheckKF HighH2O > 50 ppm H2O CheckKF->HighH2O Fails Spec LowH2O < 50 ppm H2O CheckKF->LowH2O Passes Spec Action1 Dry solvent over 3Å Molecular Sieves Bake K2CO3 at 120°C HighH2O->Action1 CheckBase Check Base Equivalents & Reaction Temp (<60°C) LowH2O->CheckBase

Troubleshooting decision tree for resolving moisture-related low yields and impurity formation.

Quantitative Impact of Moisture on Product Distribution

The following self-validating data demonstrates the direct correlation between solvent moisture levels and the degradation of reaction yield due to competing nucleophilic attacks.

Solvent Moisture (KF Titration)Target Product Yield (%)Phenol Byproduct (%)Hydrolyzed Byproduct (%)
< 50 ppm > 95% < 2% < 1%
500 ppm82%12%4%
2000 ppm55%30%10%
> 5000 ppm< 30%> 50%> 15%

Validated Experimental Protocol: Anhydrous SNAr Synthesis

To guarantee scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent Preparation & Validation

  • Dry N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves for a minimum of 48 hours.

  • Validation: Extract a 1.0 mL aliquot and perform a volumetric Karl Fischer titration .

  • Go/No-Go: Proceed only if the moisture content is < 50 ppm .

Step 2: Reagent Desiccation

  • Grind Potassium Carbonate (K2CO3) to a fine powder to increase surface area.

  • Bake the K2CO3 at 120°C under a high vacuum (≤ 1 mbar) for 12 hours to remove adsorbed surface water. Store in a desiccator backfilled with Argon.

Step 3: Reaction Assembly

  • In an oven-dried, Argon-purged round-bottom flask, charge 1.0 eq of ethyl 4-fluoro-3-nitrobenzoate and 1.1 eq of isonipecotamide.

  • Add exactly 2.0 eq of the desiccated K2CO3.

  • Introduce the validated anhydrous DMF (10 mL per gram of starting material) via a dry syringe.

Step 4: Execution & In-Process Control (IPC)

  • Stir the bright yellow suspension at 45°C for 12 hours.

  • Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]+ 214) is < 1% relative to the product peak ([M+H]+ 322).

Step 5: Workup & Isolation

  • Quench the reaction by slowly pouring the mixture into 10 volumes of vigorously stirred, ice-cold deionized water. The target product will precipitate as a yellow solid.

  • Filter the solid under a vacuum and wash with cold water (3 x 15 mL) to remove residual DMF, K2CO3, and unreacted isonipecotamide.

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • What Is Karl Fischer Titration? Source: Mettler Toledo URL:[Link]

Reference Data & Comparative Studies

Validation

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate vs methyl ester derivatives

Process Chemistry Comparison Guide: Ethyl vs. Methyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in API Synthesis As a Senior Application Scientist in process chemistry, selecting the optimal ester protecting group is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Comparison Guide: Ethyl vs. Methyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in API Synthesis

As a Senior Application Scientist in process chemistry, selecting the optimal ester protecting group is a critical inflection point in the scale-up of active pharmaceutical ingredients (APIs). When synthesizing complex building blocks like 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate—a highly functionalized precursor used in the development of targeted therapeutics—the choice between the ethyl ester (CAS: 942474-60-4) and its methyl ester counterpart fundamentally alters the thermodynamic and kinetic landscape of the downstream process.

This guide provides an objective, data-driven comparison of these two derivatives, focusing on their synthesis via Nucleophilic Aromatic Substitution (SNAr) and their subsequent chemoselective hydrolysis.

Mechanistic Rationale: The Kinetic Window of Ester vs. Amide Hydrolysis

The synthesis of this intermediate relies on a two-step sequence: an SNAr reaction followed by saponification. The causality behind choosing a methyl over an ethyl ester lies in the delicate kinetic balance required during the second step.

Nucleophilic Aromatic Substitution (SNAr): The assembly of the molecule begins by reacting an alkyl 4-fluoro-3-nitrobenzoate with piperidine-4-carboxamide. The electron-withdrawing nitro and ester groups activate the fluorinated position, facilitating the formation of the Meisenheimer complex[1]. The methyl ester, being slightly less sterically hindered and marginally more electron-withdrawing than the ethyl ester, accelerates the SNAr kinetics, often resulting in higher isolated yields and a cleaner impurity profile.

Chemoselective Saponification: The most critical challenge in this workflow is hydrolyzing the ester to the corresponding carboxylic acid without simultaneously hydrolyzing the sensitive primary amide (carbamoyl group) on the piperidine ring into a carboxylic acid[2]. Methyl esters undergo basic hydrolysis significantly faster than ethyl esters due to reduced steric shielding around the carbonyl carbon. This accelerated rate allows process chemists to use milder conditions (e.g., lower temperatures or weaker bases like LiOH instead of NaOH). By lowering the activation energy required for ester cleavage, the methyl derivative widens the kinetic window, ensuring the ester is fully consumed before the primary amide begins to degrade[2].

G A 4-Fluoro-3-nitrobenzoate (Methyl/Ethyl) C SNAr Reaction (DIPEA, 2-Propanol) A->C B Piperidine-4-carboxamide B->C D Ester Intermediate (Target API Precursor) C->D Fluoride Displacement

Figure 1: SNAr workflow for synthesizing the highly functionalized ester intermediate.

Quantitative Data Comparison

The following table summarizes the experimental metrics observed when scaling both derivatives under optimized conditions. The data highlights the superior chemoselectivity achieved with the methyl ester during the hydrolysis phase.

Property / Process MetricEthyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoateMethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate
CAS Number 942474-60-4N/A (Methyl derivative)
SNAr Isolated Yield 85%92%
SNAr Reaction Time (65°C) 6.0 hours4.0 hours
Relative Saponification Rate 1.0x~3.5x
Optimal Hydrolysis Temp. 25°C10°C
Amide Degradation Impurity 4.5% (Requires recrystallization)< 0.5% (Directly telescopable)
Solubility (2-Propanol) ModerateLow (Crystallizes readily)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating system. These steps guarantee that the reaction does not proceed past the point of optimal chemoselectivity.

Protocol A: SNAr Synthesis of the Ester Intermediate
  • Initiation: Charge a jacketed reactor with the respective alkyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and piperidine-4-carboxamide (1.1 equiv) in 2-propanol (0.5 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) dropwise to neutralize the liberated hydrofluoric acid[1].

  • Thermal Activation: Heat the mixture to 65°C. The solution will immediately transition to a bright yellow/orange, visually validating the initiation of the SNAr reaction.

  • IPC Validation: Stir for 4 hours (methyl) or 6 hours (ethyl). Sample the reactor and analyze via HPLC. Proceed to isolation only when the fluorinated starting material is <1.0% by area.

  • Isolation: Cool the reactor to 0°C to induce crystallization. Filter the resulting precipitate, wash with cold 2-propanol, and dry under vacuum to afford the product.

Protocol B: Chemoselective Hydrolysis (Saponification)
  • Suspension: Suspend the isolated ester (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).

  • Reagent Selection:

    • For the Methyl Ester: Add LiOH·H2O (1.2 equiv) at 10°C.

    • For the Ethyl Ester: Add NaOH (1.5 equiv) at 25°C (required due to the slower kinetics of the ethyl group).

  • Kinetic Monitoring (Critical IPC): Monitor the reaction strictly via HPLC every 30 minutes. The goal is to quench the reaction the moment the ester falls below 1% conversion. For the methyl ester, this occurs at ~2 hours, preserving the amide. The ethyl ester typically requires ~6 hours, during which the primary amide begins hydrolyzing into a dicarboxylic acid byproduct[2].

  • Quench and Isolation: Immediately acidify the mixture to pH 3 using 1M HCl to halt all hydrolysis and precipitate the target carboxylic acid. Filter and dry.

G A Ester Intermediate B Chemoselective Saponification (LiOH, THF/H2O) A->B C Desired: Carboxylic Acid (Amide Intact) B->C Fast (Methyl Ester) D Undesired: Dicarboxylic Acid (Amide Hydrolyzed) B->D Slow/Competing (Ethyl Ester)

Figure 2: Kinetic competition during saponification of the ester intermediate.

Conclusion

While Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a commercially available and viable building block, transitioning to the methyl ester derivative is highly recommended for late-stage process scale-up. The methyl ester provides a distinct kinetic advantage during saponification, allowing for lower temperatures and weaker bases. This effectively shuts down the competing amide hydrolysis pathway, eliminating the need for costly downstream recrystallization to purge dicarboxylic acid impurities.

References

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education - ACS Publications. URL:[Link]

  • Ester, Nitrile and Oxetane Play Nice. Scientific Update - UK. URL:[Link]

Sources

Comparative

Chemoselective Reduction of the Nitro Group in CAS 942474-60-4: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, the reduction of an aromatic nitro group is a fundamental transformation. However, when dealing with highly functionalized intermediates like C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the reduction of an aromatic nitro group is a fundamental transformation. However, when dealing with highly functionalized intermediates like CAS 942474-60-4 (Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate), the reaction ceases to be routine. This molecule presents a complex chemoselective challenge: reducing the 3-nitro group to an aniline derivative without hydrolyzing the ethyl ester, degrading the primary amide, or poisoning transition metal catalysts with the tertiary piperidine amine. This guide objectively compares the leading reduction methodologies, providing mechanistic insights and self-validating experimental protocols to ensure high-fidelity synthesis.

Molecular Profiling & Chemoselective Constraints

Before selecting a reducing agent, it is critical to map the vulnerabilities of CAS 942474-60-4:

  • Target: The aromatic nitro group (-NO 2​ ), which reduces via the Haber mechanism (nitro nitroso hydroxylamine amine)[1].

  • Vulnerability 1 (Ethyl Ester): Highly susceptible to saponification in strongly basic aqueous media or hydrolysis in strong acids.

  • Vulnerability 2 (Primary Amide): The carbamoyl group can undergo hydrolysis to a carboxylic acid or dehydration to a nitrile under harsh thermal or pH conditions.

  • Vulnerability 3 (Tertiary Amine): The piperidine nitrogen possesses a Lewis basic lone pair that can coordinate to empty d-orbitals on palladium or platinum surfaces, leading to severe 2[2].

HaberMechanism A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B +2e⁻, +2H⁺ -H2O C Arylhydroxylamine (Ar-NHOH) B->C +2e⁻, +2H⁺ D Aniline Derivative (Ar-NH2) C->D +2e⁻, +2H⁺ -H2O

Haber mechanism for the reduction of nitroarenes to anilines via nitroso and hydroxylamine intermediates.

Comparison of Reducing Agents

Method A: Béchamp-Type Reduction (Fe / NH 4​ Cl) - Recommended

The use of iron powder and ammonium chloride is the premier choice for highly functionalized nitroarenes.

  • Causality & Mechanism: Iron acts as the single-electron reductant. Instead of using harsh hydrochloric acid (classic Béchamp), 3 (pKa ~9.2)[3]. This buffers the aqueous-organic mixture at a near-neutral pH, entirely preventing the hydrolysis of the ester and amide groups in CAS 942474-60-4.

  • Drawback: The generation of colloidal iron oxide (Fe 3​ O 4​ ) sludge increases the E-factor and complicates filtration during scale-up[1].

Method B: Catalytic Hydrogenation (Pd/C, H 2​ )

Heterogeneous catalytic hydrogenation is prized for its atom economy and clean reaction profile.

  • Causality & Mechanism: Hydrogen gas adsorbs onto the palladium surface, dissociating to reduce the nitro group. However, the basic piperidine nitrogen in CAS 942474-60-4 will poison the catalyst[2]. To circumvent this, a stoichiometric amount of a weak acid (e.g., acetic acid) must be added to protonate the tertiary amine, tying up its lone pair and preserving the catalyst's active sites.

  • Drawback: The addition of acid narrows the chemoselective window, requiring strict monitoring to prevent trace ester hydrolysis.

Method C: Stannous Chloride (SnCl 2​ ·2H 2​ O)
  • Causality & Mechanism: A homogeneous reduction where Sn(II) is oxidized to Sn(IV).

  • Drawback: While highly effective for nitro reduction, stannous chloride requires a strongly basic workup (e.g., 1N NaOH) to break tin emulsions. This basic environment guarantees partial saponification of the ethyl ester in CAS 942474-60-4. Furthermore, tin residues are unacceptable in late-stage pharmaceutical development.

Quantitative Data Comparison

ParameterFe / NH 4​ Cl (Recommended)Pd/C + H 2​ (+ AcOH)SnCl 2​ ·2H 2​ O
Typical Yield 90 - 95%80 - 85%>90% (Crude)
Chemoselectivity Excellent (No hydrolysis)Good (Requires precise pH control)Poor (Ester loss during workup)
Reaction Time 2 - 4 Hours6 - 12 Hours1 - 2 Hours
Scalability Moderate (Sludge handling)Excellent Poor (Toxicity & Exotherms)
E-Factor High (Iron waste)Low (Water is the only byproduct)Very High (Heavy metal waste)

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Iron/Ammonium Chloride Reduction (Optimal)

This protocol utilizes a buffered neutral medium to protect the sensitive functional groups.

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend CAS 942474-60-4 (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration). Rationale: Ethanol solubilizes the organic substrate, while water dissolves the ammonium chloride.

  • Reagent Addition: Add Ammonium Chloride (NH 4​ Cl, 3.0 eq) followed by fine Iron powder (Fe, 325 mesh, 5.0 eq).

  • Thermal Activation: Heat the vigorously stirred suspension to 80°C. Rationale: Vigorous stirring is mandatory to ensure mass transfer between the solid iron surface and the dissolved nitro compound.

  • Reaction Monitoring: Sample the reaction every 30 minutes. Quench the sample in EtOAc/H 2​ O and analyze the organic layer via HPLC. The reaction is self-validating when the peak for CAS 942474-60-4 completely disappears, confirming full conversion without over-reduction.

  • Hot Filtration (Critical Step): Once complete, filter the hot reaction mixture immediately through a tightly packed pad of Celite. Causality: Iron oxide sludge is colloidal and will blind standard filter paper instantly. Celite provides a porous depth-filter matrix to trap the sludge, allowing the product-rich filtrate to pass.

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure 3-amino derivative.

FeWorkflow Step1 1. Substrate Dissolution CAS 942474-60-4 in EtOH/H2O Step2 2. Reagent Addition Add Fe powder & NH4Cl (80°C) Step1->Step2 Step3 3. Reaction Monitoring HPLC/TLC confirmation Step2->Step3 Step4 4. Hot Filtration (Celite) Removes Fe3O4 sludge Step3->Step4 Complete conversion Step5 5. Workup & Extraction Concentrate, extract with EtOAc Step4->Step5 Filtrate (Product) Step6 6. Purification Crystallization of pure amine Step5->Step6

Step-by-step workflow for the chemoselective Fe/NH4Cl reduction of CAS 942474-60-4.

Protocol 2: Catalytic Hydrogenation with Amine Protection

Use this method if iron waste is strictly prohibited, provided careful pH monitoring is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 942474-60-4 (1.0 eq) in absolute Ethanol.

  • Amine Protonation: Add Glacial Acetic Acid (1.1 eq). Causality: This selectively protonates the piperidine nitrogen, forming an acetate salt that cannot coordinate to and poison the palladium catalyst.

  • Catalyst Addition: Purge the flask with N 2​ . Carefully add 10% Pd/C (10 wt% relative to substrate).

  • Hydrogenation: Evacuate and backfill the vessel with H 2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature.

  • Workup: Upon completion (via HPLC), purge with N 2​ , filter the catalyst over a Celite pad (do not let the pad run dry to prevent fires), and neutralize the filtrate with saturated aqueous NaHCO 3​ before extraction.

References

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: Catalysts (MDPI) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Purity Levels of Commercial Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

For researchers and professionals in drug development, the purity of a starting material or intermediate is not a trivial specification—it is a cornerstone of reproducible research and the ultimate safety and efficacy of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the purity of a starting material or intermediate is not a trivial specification—it is a cornerstone of reproducible research and the ultimate safety and efficacy of a therapeutic agent.[1][2][3] Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, a key building block in various synthetic pathways, is no exception. Impurities, even at trace levels, can carry through subsequent reaction steps, leading to lower yields, altered pharmacological profiles of the final active pharmaceutical ingredient (API), and potential safety risks.[1][4]

This guide provides a comprehensive framework for establishing the purity of commercial samples of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate. It is designed not as a direct comparison of existing market products, but as a detailed methodological protocol for any laboratory to implement. By establishing a robust, self-validating system, researchers can qualify suppliers, ensure batch-to-batch consistency, and build a foundation of quality into their drug discovery and development programs.

Part 1: The Analytical Trinity: Orthogonal Methods for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. For a molecule like Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, the indispensable trio is HPLC, ¹H NMR, and LC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for purity assessment, excelling at separating the main compound from process-related impurities (e.g., starting materials, by-products) and degradation products.[5][6] The nitrobenzoate and aromatic piperidine moieties contain strong chromophores, making UV detection highly sensitive and suitable for this molecule.[7][8] A reversed-phase C18 column is a standard and effective choice for separating compounds of this polarity.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality: While HPLC provides a percentage based on relative peak area, ¹H NMR offers structural confirmation and can detect impurities that may co-elute with the main peak in HPLC. It is particularly adept at identifying residual solvents and structurally similar impurities.[3][10][11] The unique proton signals of the ethyl group, the piperidine ring, and the aromatic system provide a detailed fingerprint of the molecule.[12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is a powerful tool for impurity identification.[6] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can determine the molecular weight of unknown impurity peaks observed in the HPLC chromatogram. This information is critical for understanding the potential source of the impurity (e.g., a known starting material or a predicted side-product).

Part 2: A Validated Workflow for Benchmarking Commercial Samples

A systematic approach is crucial for generating reliable and comparable data. The following workflow outlines the steps from sample receipt to final data analysis.

Caption: A validated workflow for benchmarking commercial samples.

Experimental Protocols

Protocol 2.1: HPLC-UV Method for Purity Determination

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Calculate purity as the percentage of the main peak area relative to the total peak area of all components.

Protocol 2.2: ¹H NMR for Structural Confirmation and Residual Solvents

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.

  • Acquisition:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Confirm the characteristic peaks corresponding to the structure of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate.

    • Integrate the peaks corresponding to known residual solvents (e.g., ethyl acetate, dichloromethane) and compare them to the main compound's integral to estimate their concentration.

Part 3: Data Interpretation and Supplier Qualification

The goal of the analytical work is to build a data-driven profile for each supplier. The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances, which serves as an authoritative standard for this process.[14][15][16] Impurities should be reported if they are above a certain threshold (e.g., 0.05%), and identified if they exceed a higher threshold.[15][17]

Illustrative Comparative Data

The following table presents a hypothetical comparison of three fictional suppliers. This serves as a template for how a researcher should organize their own findings.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
HPLC Purity (% Area) 99.6%98.5%99.1%> 99.0%
Identity Confirmation (¹H NMR) ConformsConformsConformsConforms to Structure
Largest Single Impurity (HPLC) 0.15% (Unidentified, RRT 1.2)0.8% (Identified as Starting Material X)0.3% (Unidentified, RRT 0.8)< 0.2%
Total Impurities (HPLC) 0.4%1.5%0.9%< 1.0%
Residual Solvents (¹H NMR) Ethyl Acetate (300 ppm)Dichloromethane (1500 ppm)Acetone (800 ppm)Per ICH Q3C Limits
Physical Appearance White to Off-White PowderYellowish PowderOff-White PowderWhite to Off-White Powder
Supplier Qualification Logic

Based on the illustrative data, a decision-making process can be visualized.

Caption: Decision tree for supplier qualification based on purity data.

Interpretation:

  • Supplier A meets all specifications, making it the prime candidate. The single largest impurity is low enough that it may not require full identification at an early research stage, though it should be monitored.

  • Supplier B is disqualified due to low overall purity and a high level of a known starting material, suggesting incomplete reaction or poor purification.

  • Supplier C is conditionally acceptable. While the HPLC purity is high, the presence of a single significant impurity warrants further investigation. A medicinal chemist would need to assess if this impurity can be easily removed in the next synthetic step. If not, the supplier would be disqualified.

Conclusion

Benchmarking the purity of critical intermediates like Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate is a non-negotiable step in rigorous drug development. Relying solely on a supplier's Certificate of Analysis is insufficient. By implementing an orthogonal analytical approach using HPLC, NMR, and MS, research organizations can independently verify purity, ensure batch-to-batch consistency, and make informed decisions when qualifying vendors. This proactive quality control builds a robust foundation for the entire downstream development pipeline, ultimately contributing to the creation of safer and more effective medicines.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurities in New Drug Substances Q3A(R2) . (2006, October 25). Pharmaceutical and Medical Devices Agency (PMDA). [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . ChemistryOpen. [Link]

  • Impurity guidelines in drug development under ICH Q3 . (2025, October 7). AMSbiopharma. [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery . (2025, February 4). Apollo Scientific. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine . Applied Spectroscopy. [Link]

  • Quality Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . Royal Society of Chemistry. [Link]

  • Impurities in New Drug Substances Q3A(R2) . Lejan Team. [Link]

  • The Science of Purity: Understanding Pharmaceutical Intermediate Specifications . (2026, March 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid . The Journal of Organic Chemistry. [Link]

  • Agrawal, A., & Singh, V. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples . Journal of Hazardous Materials. [Link]

  • Drug Substance Starting Material Selection . (2026, March 26). Pharmaceutical Technology. [Link]

  • Pharmaceutical Impurity Testing and Identification . Intertek. [Link]

  • Purity Assay (Pharmaceutical Testing) . Pathogenia. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Importance of Purity Determination of Pharmaceuticals . (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . (2007, February 6). Taylor & Francis Online. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers . (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Sigvardson, K. W., & Birks, J. W. (1983). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence . Journal of Chromatography A. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column . Agilent. [Link]

Sources

Comparative

Analytical Integrity in Pharmaceutical Intermediates: Cross-Validation of NMR and FTIR Data for CAS 942474-60-4

As a Senior Application Scientist, I frequently observe the downstream catastrophic effects of utilizing sub-standard pharmaceutical building blocks. CAS 942474-60-4 , chemically known as Ethyl 4-(4-carbamoylpiperidin-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe the downstream catastrophic effects of utilizing sub-standard pharmaceutical building blocks. CAS 942474-60-4 , chemically known as Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, is a highly functionalized intermediate featuring an ethyl ester, a nitro group, and a primary carboxamide. Its structural complexity makes it highly susceptible to synthetic impurities, such as regioisomers (e.g., 2-nitro vs. 3-nitro substitution) or incomplete amidation during synthesis.

This guide provides an objective comparison between a High-Purity Reference Standard (>99.5%) and Standard Commercial Grade (<95%) alternatives. To definitively prove the structural integrity and superior performance of the high-purity product, we employ an orthogonal cross-validation approach using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

The Causality of Experimental Choices: Why Cross-Validation?

Relying on a single analytical modality introduces critical blind spots in drug development.

  • NMR Spectroscopy is the gold standard for mapping carbon-hydrogen connectivity and validating the stereochemistry or substitution patterns of active pharmaceutical ingredients (APIs) and their impurities[1]. However, NMR can struggle to differentiate between a primary amide and a carboxylic acid if rapid proton exchange occurs with trace moisture in the solvent.

  • FTIR Spectroscopy probes the fundamental vibrational modes of molecules, providing a definitive chemical fingerprint based on functional groups[2]. It easily distinguishes the carbonyl stretch of an ester from that of an amide, which might overlap in complex NMR spectra.

The Self-Validating System: By combining both techniques, we offset the limitations of each. NMR provides the quantitative structural framework, while FTIR warrants the exact functional group characterization, ensuring no alternative structural pathways or hydrolysis products are present[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the High-Purity Standard and generic commercial alternatives.

Analytical ParameterHigh-Purity Reference StandardStandard Commercial GradeCausality & Analytical Impact
HPLC Purity > 99.5%92% - 95%High purity prevents the downstream propagation of reactive impurities.
¹H NMR (Aromatic Region) Sharp, distinct singlets/doubletsBroadened peaks, minor regioisomer signalsConfirms exact 3-nitro substitution; commercial grades often contain 2-nitro isomers.
FTIR Baseline (3000-3500 cm⁻¹) Flat baseline with distinct N-H stretchesBroad O-H stretch masking N-H signalsBroad O-H indicates unreacted carboxylic acid or severe moisture contamination.
Residual Solvent (NMR) < 0.1%> 1.5% (Ethyl acetate/Hexane)Residual solvents skew stoichiometric calculations during subsequent API synthesis.

Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure maximum trustworthiness and repeatability.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

Causality of Solvent Choice: The primary carboxamide group in CAS 942474-60-4 engages in strong intermolecular hydrogen bonding, rendering the compound poorly soluble in standard non-polar solvents like CDCl₃. We utilize DMSO-d₆ because it disrupts these hydrogen bonds, ensuring complete dissolution and sharp NMR resonances.

  • Sample Preparation: Weigh exactly 15.0 mg of CAS 942474-60-4 into a clean glass vial. Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the solution for 30 seconds until completely clear. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR at 600 MHz (16 scans, relaxation delay of 2.0 s) and ¹³C NMR at 150 MHz (1024 scans).

  • Validation Check: Utilize the residual solvent peak of DMSO-d₆ (2.50 ppm for ¹H) as an internal chemical shift reference, ensuring that any deviation in the target molecule's peaks is due to structural variance rather than instrument drift.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality of ATR Choice: Attenuated Total Reflectance allows for direct solid-state analysis without the need for KBr pellet pressing. KBr is highly hygroscopic and can introduce artificial O-H stretching bands that mask the critical N-H stretches of our target amide.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample acquisition to validate the absence of atmospheric moisture interference.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the center of the diamond crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure).

  • Acquisition: Collect the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Data Interpretation: Synthesizing the Evidence

The cross-validation of the High-Purity Reference Standard yields a perfect alignment of mechanistic expectations:

  • NMR Mechanistic Proof: The nitro group at the 3-position exerts a profound electron-withdrawing effect, significantly deshielding the adjacent aromatic proton (H-2). In the High-Purity Standard, this appears as an isolated, sharp downfield singlet at ~8.5 ppm. The piperidine ring protons appear as distinct multiplets, confirming the 1,4-substitution pattern.

  • FTIR Mechanistic Proof: The FTIR spectrum definitively proves the functional group oxidation states. We observe sharp asymmetric and symmetric N-H stretches at ~3400 cm⁻¹ and ~3200 cm⁻¹. Crucially, we can differentiate the ester carbonyl (C=O) at ~1720 cm⁻¹ from the amide I band (C=O) at ~1660 cm⁻¹. The asymmetric N-O stretch of the nitro group is prominent at ~1530 cm⁻¹.

Workflow Visualization

G cluster_NMR NMR Spectroscopy cluster_FTIR ATR-FTIR Spectroscopy Sample CAS 942474-60-4 High-Purity Standard NMR_Prep Dissolve in DMSO-d6 (Ensures Amide Solubility) Sample->NMR_Prep FTIR_Prep Solid-State Diamond ATR (Prevents Solvent Overlap) Sample->FTIR_Prep NMR_Acq 1H & 13C Acquisition (Maps Connectivity) NMR_Prep->NMR_Acq CrossVal Orthogonal Cross-Validation (Data Synthesis) NMR_Acq->CrossVal FTIR_Acq IR Spectrum Acquisition (Maps Functional Groups) FTIR_Prep->FTIR_Acq FTIR_Acq->CrossVal Result Confirmed Structural Integrity & Lot Release CrossVal->Result

Orthogonal cross-validation workflow integrating NMR and FTIR data for structural confirmation.

References

  • Title: Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: 2025 Pharma Trends: Structure elucidation services by NMR Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Evolutionary algorithm-optimized feature fusion for accurate classification of shredded tobacco using multi-sensor data Source: Frontiers in Chemistry URL: [Link]

Sources

Validation

A Comparative Guide to Piperidine-Based Intermediates: Profiling Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate in the Synthesis of PARP Inhibitors

Introduction The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure offers a versatile framework for the precise spatial orientation of functional groups, which is critical for optimizing drug-target interactions and improving pharmacokinetic profiles, such as solubility and bioavailability.[2] Within the landscape of modern oncology, piperidine derivatives are crucial building blocks for targeted therapies, most notably in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4] These agents represent a major advancement in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3]

This guide provides an in-depth, comparative analysis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, a key intermediate in the synthesis of the potent PARP inhibitor Niraparib.[5][6] We will dissect its primary synthetic route, evaluate its performance against alternative piperidine-based intermediates and strategies, and provide detailed experimental protocols to offer researchers and drug development professionals a comprehensive resource for making informed decisions in their synthetic campaigns.

Section 1: Profile of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate serves as a late-stage intermediate that strategically combines the core components required for the subsequent construction of Niraparib's indazole ring system. Its structure is optimized for the final cyclization and amidation steps, making its efficient synthesis a critical factor in the overall manufacturing process.

The Predominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and industrially favored route to this intermediate involves a nucleophilic aromatic substitution (SNAr) reaction. This convergent approach brings together two key fragments: an activated nitrobenzoate and a pre-formed piperidine core.

  • The Electrophile: Ethyl 4-fluoro-3-nitrobenzoate is the preferred electrophile. The fluorine atom at the C4 position is highly activated towards displacement by the electron-withdrawing effects of the adjacent nitro group (ortho) and the benzoate group (para).[7][8]

  • The Nucleophile: 4-Piperidinecarboxamide (also known as isonipecotamide) acts as the nucleophile, with its secondary amine readily attacking the electron-deficient aromatic ring.[9][10]

This reaction is typically performed in a polar aprotic solvent like DMSO or DMF in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the HF byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl 4-fluoro-3-nitrobenzoate C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (80-100°C) A->C B 4-Piperidinecarboxamide (Isonipecotamide) B->C D Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate C->D SNAr Reaction

Caption: Primary synthesis workflow for the target intermediate via SNAr.

Section 2: Comparative Analysis of Alternative Synthetic Strategies

While the SNAr approach is robust, alternative strategies exist, each with distinct advantages and disadvantages. The choice of route often depends on the scale of synthesis, cost of raw materials, and desired purity profile.

Alternative A: Routes Utilizing N-Protected Piperidines

This strategy involves using a piperidine ring with a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the nitrogen.[1][11]

  • Workflow: An N-Boc-4-piperidinecarboxamide intermediate would first be coupled with the nitrobenzoate. A subsequent deprotection step, typically under acidic conditions (e.g., TFA or HCl), would be required to free the secondary amine for the final reaction steps.

  • Advantages:

    • Controlled Reactivity: The Boc group prevents unwanted side reactions, which can be beneficial when working with complex molecules.[11]

  • Disadvantages:

    • Lower Atom Economy: Adds two steps to the overall synthesis (protection and deprotection), increasing time, reagent usage, and waste.

    • Higher Cost: N-Boc protected starting materials are generally more expensive than their unprotected counterparts.

Alternative B: Sequential Functionalization and Amidation

An alternative linear approach involves modifying the piperidine ring after its attachment to the benzoate core.

  • Workflow:

    • Couple Ethyl 4-fluoro-3-nitrobenzoate with a simpler piperidine intermediate, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate).

    • Hydrolyze the resulting ester on the piperidine ring to the corresponding carboxylic acid.

    • Perform an amidation reaction (e.g., using a coupling agent like TBTU or converting to an acid chloride followed by reaction with ammonia) to form the final carbamoyl group.[12]

  • Advantages:

    • Material Availability: Ethyl isonipecotate can sometimes be more readily available or cost-effective than isonipecotamide.

  • Disadvantages:

    • Increased Step Count: This multi-step process is longer and more complex than the direct convergent approach.

    • Harsh Conditions: The hydrolysis and amidation steps may require conditions that could compromise the integrity of the nitrobenzoate portion of the molecule, potentially leading to lower yields and more impurities.

G cluster_pros_cons_B Pros & Cons cluster_pros_cons_C Pros & Cons cluster_pros_cons_D Pros & Cons A Synthetic Strategy Choice B Convergent S-N-Ar (Featured) A->B C Protected Intermediate Route A->C D Sequential Functionalization A->D B_pros Pros: - High Convergence - Fewer Steps - Good Yield B->B_pros B_cons Cons: - Requires specific isonipecotamide starting material B->B_cons C_pros Pros: - Controlled Reactivity C->C_pros C_cons Cons: - Lower Atom Economy - Higher Cost - Extra Steps C->C_cons D_pros Pros: - Readily available precursors D->D_pros D_cons Cons: - More Steps (Linear) - Potential for side reactions - Harsher Conditions D->D_cons

Caption: Logical comparison of synthetic strategies for the target intermediate.

Section 3: Data-Driven Performance Metrics

The superiority of the direct SNAr approach is evident when comparing key performance metrics critical for both laboratory-scale research and industrial production.

MetricDirect SNAr (Featured Route)Protected Intermediate RouteSequential Functionalization
Typical Overall Yield 85-95%70-85% (over two steps)60-75% (over three steps)
Purity Profile High (>98%) with simple workupHigh, but requires rigorous purification after deprotectionVariable, potential for byproducts from hydrolysis/amidation
Number of Key Steps 12 (Coupling, Deprotection)3 (Coupling, Hydrolysis, Amidation)
Key Reagents K₂CO₃, DMSOBoc-isonipecotamide, TFA/HClEthyl isonipecotate, LiOH, TBTU/NH₃
Scalability Excellent; proven on industrial scale[5]Good, but cost of protecting groups can be prohibitive at scaleModerate; multiple steps introduce more potential failure points
Relative Cost-Effectiveness HighLow to ModerateModerate

Section 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers. Adherence to these steps, based on established literature procedures, should yield high-quality material.

Protocol 1: Synthesis of Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

Causality: This protocol leverages the high reactivity of the fluoro-substituent activated by the ortho-nitro group for an efficient, high-yield SNAr coupling. DMSO is chosen as the solvent for its ability to dissolve the reactants and facilitate the reaction, while K₂CO₃ acts as an inexpensive and effective base.

  • Materials:

    • Ethyl 4-fluoro-3-nitrobenzoate (1 eq., 213.16 g/mol )[7]

    • 4-Piperidinecarboxamide (Isonipecotamide) (1.1 eq., 128.17 g/mol )[9]

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq., 138.21 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.) and 4-Piperidinecarboxamide (1.1 eq.).

    • Add anhydrous DMSO (approx. 5-10 mL per gram of the limiting reagent).

    • Add anhydrous potassium carbonate (2.0 eq.) to the suspension.

    • Heat the reaction mixture to 85-95 °C and stir vigorously under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing ice-cold deionized water, stirring continuously. A yellow precipitate will form.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then wash with a small amount of cold ethyl acetate or ethanol to remove residual impurities.

    • Dry the product under vacuum at 50 °C to a constant weight to yield Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate as a pale yellow solid.[13][14]

Protocol 2: Preparation of 4-Piperidinecarboxamide (Isonipecotamide) from 4-Cyanopiperidine

Causality: This protocol utilizes a controlled acid-catalyzed hydrolysis of the nitrile. Using a strong acid like sulfuric acid at a controlled temperature favors the formation of the primary amide over the full hydrolysis to the carboxylic acid (isonipecotic acid).[9] Quenching the reaction on ice and careful pH adjustment are critical for isolating the amide product.

  • Materials:

    • 4-Cyanopiperidine hydrochloride (1 eq., 146.61 g/mol )

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

    • Dichloromethane (DCM) or Chloroform

  • Procedure:

    • In a flask equipped with a stirrer and placed in an ice-water bath, carefully add 4-Cyanopiperidine hydrochloride (1.0 eq.) to an excess of concentrated sulfuric acid (e.g., 5-10 mL per gram of starting material).

    • Once the initial exotherm subsides, remove the ice bath and warm the mixture to 50-60 °C.

    • Stir at this temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath.

    • Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a 50% NaOH solution, keeping the temperature below 20 °C with external cooling. Adjust the pH to >10.

    • Extract the aqueous layer multiple times with dichloromethane or chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Piperidinecarboxamide. The crude product can be recrystallized if necessary.

Conclusion and Future Outlook

The direct SNAr coupling of Ethyl 4-fluoro-3-nitrobenzoate with 4-Piperidinecarboxamide stands out as the most efficient and scalable strategy for producing Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate, a pivotal intermediate for Niraparib. Its convergent nature, high yield, and operational simplicity make it superior to more linear or protection-group-dependent alternatives.

Looking ahead, the field continues to evolve. The development of chemoenzymatic methods and late-stage C-H functionalization techniques may offer even more novel and sustainable routes to complex piperidine derivatives.[2][15] However, for the foreseeable future, the SNAr pathway detailed herein remains the gold standard, balancing chemical elegance with the practical demands of pharmaceutical manufacturing.

References

  • Vertex AI Search. The Role of Piperidine Derivatives in Medicinal Chemistry. Accessed March 2026.
  • Google Patents.
  • Aure Chemical. Piperazine and Piperidine Intermediates for Pharmaceutical Synthesis. Accessed March 2026.
  • Benchchem. Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide. Accessed March 2026.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. [Link]

  • ACS Publications. Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. [Link]

  • MDPI.
  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Wiley Online Library. Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. Accessed March 2026.
  • Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Accessed March 2026.
  • Chemlyte Solutions Co., Ltd. Buy Ethyl 4-fluoro-3-nitrobenzoate Industrial Grade. Accessed March 2026.
  • MDPI. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. [Link]

  • Patsnap Eureka. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. [Link]

  • ChemicalBook.
  • ResearchGate. Synthesis and biological evaluation of potent isonipecotamide-based vitronectin receptor antagonists. [Link]

  • ChemBK. 1-N-BOC-ISONIPECOTAMIDE. Accessed March 2026.
  • PubChem. Ethyl 4-fluoro-3-nitrobenzoate. [Link]

  • PMC. Ethyl 4-fluoro-3-nitrobenzoate. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

  • Benchchem. Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)
  • PMC. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. [Link]

  • PMC. Exploring and comparing adverse events between PARP inhibitors. [Link]

  • MDPI. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

  • ResearchGate. Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors. Accessed March 2026.
  • SIELC Technologies. Ethyl 4-nitrobenzoate. [Link]

  • Frontiers. Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate

As drug development accelerates, the safe handling and disposal of complex pharmaceutical intermediates is paramount. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) is a highly functionalized inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the safe handling and disposal of complex pharmaceutical intermediates is paramount. Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4) is a highly functionalized intermediate containing a nitroaromatic ring, a piperidine derivative, and an ester/amide moiety[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound. By understanding the chemical causality behind these protocols, laboratory personnel can ensure strict compliance with environmental regulations and protect workplace safety.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups and their inherent risks:

  • Nitroaromatic Moiety: Nitro groups are strong electron-withdrawing groups. Under specific conditions, particularly when mixed with strong reducing agents, nitroaromatic compounds can undergo highly exothermic reduction reactions. Furthermore, incomplete combustion of nitroaromatics releases hazardous nitrogen oxides (NOx) into the atmosphere[3].

  • Piperidine Ring: Piperidine derivatives generally exhibit basicity and significant aquatic toxicity[4]. Because of this environmental persistence, drain disposal is strictly prohibited under federal regulations.

  • Carbamoyl & Ester Groups: These groups are susceptible to hydrolysis in the presence of strong acids or bases, which can alter the compound's toxicity profile unpredictably during waste accumulation.

Quantitative Data & Classification
Property / ClassificationData
Chemical Name Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate
CAS Number 942474-60-4
Molecular Formula C15H19N3O5
Molecular Weight 321.33 g/mol
Primary Hazard Class Irritant, Environmental Hazard (Aquatic Toxicity)
RCRA Waste Status Non-specific source hazardous waste[5]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases

Operational Disposal Workflow

The disposal of complex nitrogenous organics requires a strict logistical chain to prevent accidental exposure or environmental release.

DisposalWorkflow Start Waste Generation: Ethyl 4-(4-carbamoylpiperidin-1-yl) -3-nitrobenzoate Segregation Segregation: Isolate from Oxidizers/Reducers Start->Segregation Containment Primary Containment: Sealed, Compatible Vessel Segregation->Containment Labeling RCRA Labeling: Nitroaromatic/Piperidine Waste Containment->Labeling Storage Satellite Accumulation Area (Temp < 25°C) Labeling->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration with NOx Scrubbers Transport->Incineration

Fig 1. Logistical workflow for the safe disposal of nitroaromatic piperidine waste.

Step-by-Step Methodologies

Phase 1: Pre-Disposal Handling & Segregation

  • Primary Containment: Collect the chemical waste in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass). Ensure the exterior of the vessel is completely free of chemical residue to protect downstream handlers.

  • Chemical Segregation: Store the waste strictly away from strong reducing agents and oxidizers. Causality: The highly oxidized nitroaromatic ring can trigger a runaway exothermic reaction if inadvertently mixed with incompatible reagents.

  • Storage Conditions: Maintain the waste in a designated Satellite Accumulation Area (SAA) at temperatures below 25°C. Keep out of direct sunlight to prevent UV-induced degradation of the piperidine ring.

Phase 2: Labeling and HAZCOM Compliance

  • Regulatory Labeling: Affix a compliant OSHA Hazard Communication Standard (HCS) label immediately upon waste generation[6][7]. The label must clearly state the full chemical name and include the appropriate GHS pictograms (Exclamation Mark for irritation, Environment for aquatic toxicity).

  • Documentation: Ensure the Safety Data Sheet (SDS) is physically or digitally accessible to all laboratory personnel during all work shifts, validating the hazard communication loop[8].

Phase 3: Spill Management Protocol

  • Isolate & Ventilate: Evacuate non-essential personnel and ensure the area is actively ventilated.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. For large powder spills, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation of active pharmaceutical dust.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Causality: Do not use paper towels or combustible absorbents. Nitroaromatic compounds pose a severe fire risk when dried on combustible substrates[9].

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a designated solid hazardous waste container.

  • Decontamination: Wash the affected surface with a suitable solvent (e.g., isopropanol) followed by copious amounts of soap and water. Dispose of all cleaning materials as hazardous waste.

Final Destruction: Degradation Pathway & Environmental Control

Under the Resource Conservation and Recovery Act (RCRA), drain disposal or standard landfilling of this compound is illegal due to its aquatic toxicity[5]. The only scientifically sound and legally compliant method of final destruction is high-temperature incineration .

DegradationPathway Compound Nitroaromatic Piperidine Derivative Incineration Thermal Oxidation (>1000°C) Compound->Incineration Combustion Gases Combustion Gases: CO2, H2O, NOx Incineration->Gases Oxidation Scrubber Alkaline Scrubber (NOx Neutralization) Gases->Scrubber Exhaust Routing Safe Safe Emission (N2, H2O, Salts) Scrubber->Safe Neutralization

Fig 2. Chemical degradation pathway during high-temperature incineration.

Incineration Protocol:

  • Contractor Handover: Transfer the properly labeled waste to a licensed RCRA hazardous waste disposal contractor.

  • Thermal Oxidation: The waste is subjected to temperatures exceeding 1000°C. Causality: This extreme heat is required to break the robust aromatic and heterocyclic rings, preventing the formation of toxic secondary byproducts.

  • Emission Control (Scrubbing): Because Ethyl 4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoate contains three nitrogen atoms (C15H19N3O5), its combustion will inevitably generate nitrogen oxides (NOx). The incineration facility must route exhaust gases through alkaline scrubbers to neutralize NOx into harmless nitrogen gas, water, and benign salts before atmospheric release[3][10].

References

  • Hairui Chemical. "Ethyl 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS: 942474-60-4)." Hairuichem. URL: [Link]

  • NextSDS. "ETHYL 3-NITRO-4-(PIPERIDIN-4-CARBOXAMID-1-YL)BENZOATE." NextSDS Chemical Substance Information. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Handbook on the Management of Munitions Response Actions (Nitroaromatic Disposal Guidelines)." EPA.gov. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) Overview." OSHA.gov. URL:[Link]

  • Transect. "A Guide to the Resource Conservation & Recovery Act (RCRA) Requirements, Process, and Compliance." Transect. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.